molecular formula C12H10ClNO B1600571 2-Chloro-8-ethyl-quinoline-3-carbaldehyde CAS No. 335196-05-9

2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Cat. No.: B1600571
CAS No.: 335196-05-9
M. Wt: 219.66 g/mol
InChI Key: OCNAMDQJNZGZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-ethyl-quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-8-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNAMDQJNZGZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461257
Record name 2-chloro-8-ethyl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335196-05-9
Record name 2-chloro-8-ethyl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of medicinal chemistry.[1][2] Its rigid, aromatic framework is a common feature in a multitude of natural products, approved drugs, and clinical candidates, exhibiting a vast spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this important class of heterocycles, 2-chloroquinoline-3-carbaldehydes are exceptionally valuable synthetic intermediates.[1] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable C2-chloro group, and the quinoline ring itself—renders them versatile synthons for constructing complex, fused heterocyclic systems and for the diversification of molecular libraries in drug discovery campaigns.

This guide provides a detailed technical overview of the synthesis of a specific, functionalized derivative, This compound . We will delve into the core synthetic strategy, the Vilsmeier-Haack reaction, elucidating its mechanism and providing a field-proven experimental protocol. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the preparation of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5][6] This powerful one-pot reaction accomplishes formylation and cyclization of an N-arylacetamide precursor to build the quinoline core. The reaction's efficiency stems from the in-situ generation of a potent electrophilic species, the Vilsmeier reagent.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through several distinct stages:

  • Formation of the Vilsmeier Reagent: The process begins with the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-arylacetamide precursor—in our case, N-(2-ethylphenyl)acetamide—attacks the Vilsmeier reagent. The presence of an electron-donating group, such as the ethyl group at the ortho position of the starting acetanilide, facilitates this step by increasing the nucleophilicity of the aromatic ring, generally leading to higher yields.

  • Cyclization and Chlorination: The intermediate undergoes an intramolecular cyclization. The oxygen of the acetamide group is subsequently replaced by a chlorine atom from the reaction medium (originating from POCl₃), leading to the formation of the 2-chloroquinoline scaffold.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate at the 3-position upon quenching the reaction with water (typically crushed ice). This liberates the carbaldehyde functionality.

Diagram: Vilsmeier-Haack Reaction Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Reacts with POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier Reacts with Intermediate Cyclized Intermediate Vilsmeier->Intermediate Reacts with Precursor N-(2-ethylphenyl)acetamide Precursor->Intermediate Electrophilic Attack & Cyclization Hydrolysis Hydrolysis (Crushed Ice) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A logical workflow of the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis. It is imperative to perform this reaction in a well-ventilated fume hood, as phosphoryl chloride is highly corrosive and reacts violently with water.

Precursor Synthesis: N-(2-ethylphenyl)acetamide

The starting material is readily prepared by the acetylation of 2-ethylaniline. In a typical procedure, 2-ethylaniline is treated with acetic anhydride, often in the presence of a mild acid catalyst or neat, followed by an aqueous work-up to yield the N-(2-ethylphenyl)acetamide precursor.[7]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Role
N-(2-ethylphenyl)acetamideC₁₀H₁₃NO163.221.0Substrate
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~3.0Reagent/Solvent
Phosphoryl Chloride (POCl₃)POCl₃153.33~7.0Reagent
Crushed Ice/WaterH₂O18.02ExcessQuenching/Hydrolysis
Sodium Hydroxide (aq.)NaOH40.00As neededBasification
Recrystallization Solvent---Purification
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • To a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Causality Insight: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring its controlled formation.

    • Add phosphoryl chloride (POCl₃) (7.0 eq.) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The resulting mixture is the Vilsmeier reagent.

  • Vilsmeier-Haack Cyclization:

    • To the freshly prepared Vilsmeier reagent, add N-(2-ethylphenyl)acetamide (1.0 eq.) portion-wise while maintaining the cool temperature.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 6-8 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Heating provides the necessary activation energy for the electrophilic substitution and subsequent cyclization to form the quinoline ring system.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a substantial amount of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

    • Causality Insight: This step serves two purposes: it hydrolyzes the iminium intermediate to the final aldehyde and quenches the highly reactive excess POCl₃ and Vilsmeier reagent.[9] Pouring the hot solution directly onto ice can often lead to a more easily filterable precipitate.[9]

    • The reaction generates a significant amount of hydrochloric acid, which protonates the quinoline nitrogen, forming a water-soluble quinolinium salt. Therefore, basification is essential for precipitation.[9] Slowly add a cold aqueous solution of sodium hydroxide (~2M) or sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts and dry it.

  • Purification:

    • The crude product is typically a yellow or orange powder.[9]

    • Purify the solid by recrystallization from a suitable solvent, such as petroleum ether or aqueous ethanol, to yield this compound as a pure crystalline solid.[2]

Diagram: Experimental Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Flask with DMF cool Cool to 0-5 °C start->cool add_pocl3 Add POCl₃ dropwise cool->add_pocl3 add_precursor Add N-(2-ethylphenyl)acetamide add_pocl3->add_precursor heat Heat to 90 °C (6-8 hours) add_precursor->heat cool_rt Cool to RT heat->cool_rt quench Pour onto Crushed Ice cool_rt->quench basify Basify to pH 7-8 quench->basify filter Filter & Wash Solid basify->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on the quinoline core, the ethyl group (a quartet and a triplet), and a distinct downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all unique carbon atoms, including a characteristic peak for the aldehyde carbonyl carbon (typically δ 187-190 ppm).[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the molecular ion peak.

  • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the aldehyde (around 1690-1710 cm⁻¹) and C-Cl stretching vibrations.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism and the rationale behind each experimental step—from temperature control during reagent formation to the critical basification step during work-up—is paramount for achieving high yields and purity. This versatile intermediate serves as a valuable platform for the development of novel heterocyclic compounds with significant potential in medicinal chemistry and drug development, underscoring the enduring importance of the quinoline scaffold in the pursuit of new therapeutic agents.

References

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 2-Chloro-8-ethyl-quinoline-3-carbaldehyde, a quinoline derivative of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and a thorough understanding of their structural characterization is paramount for the development of novel therapeutics and functional materials.[1][2] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

This compound possesses a core quinoline rings system, which is a bicyclic aromatic heterocycle. The key functional groups that dictate its spectral properties are the chlorine atom at the 2-position, an ethyl group at the 8-position, and a carbaldehyde (formyl) group at the 3-position. The molecular formula is C₁₂H₁₀ClNO, and the molecular weight is 219.67 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the protons of the ethyl group. Based on data from structurally similar compounds, the expected chemical shifts are as follows:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)10.0 - 10.5Singlet (s)-
H4 (quinoline ring)8.5 - 8.9Singlet (s)-
H5, H6, H7 (quinoline ring)7.5 - 8.2Multiplet (m)-
Methylene (-CH₂)3.0 - 3.3Quartet (q)~7.5
Methyl (-CH₃)1.3 - 1.5Triplet (t)~7.5
  • Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the organic analyte for NMR analysis.[4] The chemical shifts are reported relative to the internal standard tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are:

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)189.0 - 192.0
Quaternary carbons (quinoline ring)125.0 - 150.0
Methine carbons (quinoline ring)120.0 - 140.0
Methylene (-CH₂)24.0 - 26.0
Methyl (-CH₃)14.0 - 16.0
  • Expertise & Experience: The downfield chemical shift of the aldehyde carbon is a characteristic feature and is highly diagnostic. The specific shifts of the quinoline ring carbons can be further assigned using two-dimensional NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the IR spectrum will show characteristic absorption bands for the aldehyde, the aromatic ring, and the C-Cl bond.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (aldehyde)1690 - 1710Strong
C-H (aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=C and C=N (aromatic ring)1500 - 1600Medium to Strong
C-H (aromatic)3000 - 3100Medium
C-Cl750 - 800Strong
  • Trustworthiness: The presence of a strong band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde. The C-H stretching vibrations of the aldehyde are also characteristic, though sometimes they can be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z 219, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z 221 with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Loss of CO: A fragment ion at m/z 191, corresponding to the loss of a carbonyl group.

  • Loss of Cl: A fragment ion at m/z 184, corresponding to the loss of a chlorine atom.

  • Loss of Ethyl Group: A fragment ion at m/z 190, corresponding to the loss of an ethyl radical.

Diagram of Proposed Mass Spectrometry Fragmentation

M [C12H10ClNO]+. m/z = 219 M_minus_CO [C11H10ClN]+. m/z = 191 M->M_minus_CO -CO M_minus_Cl [C12H10NO]+. m/z = 184 M->M_minus_Cl -Cl M_minus_Et [C10H5ClNO]+. m/z = 190 M->M_minus_Et -C2H5

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-chloro-quinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5][6][7]

Step-by-step Methodology:

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

  • Reaction with Acetanilide Derivative: To the prepared Vilsmeier reagent, add the corresponding 2-ethylacetanilide.

  • Reflux: Heat the reaction mixture at 80-90°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice with stirring.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Start 2-Ethylaniline Acetanilide 2-Ethylacetanilide Start->Acetanilide Acetylation Reaction Vilsmeier-Haack Reaction Acetanilide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization
  • NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and TMS as the internal standard.[8]

  • IR: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

  • MS: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectral data of this compound provide a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization of this important quinoline derivative. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, aiding in the interpretation of analytical data and providing a foundation for further research and development.

References

The Pharmacological Versatility of 2-Substituted Quinoline-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of 2-substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into their synthesis, multifaceted pharmacological effects, and the experimental methodologies used to elucidate their therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the evaluation of these promising molecules.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are the core of numerous natural products and synthetic drugs, exhibiting a vast array of biological activities.[1] Among the various functionalized quinolines, 2-substituted quinoline-3-carbaldehydes have emerged as particularly versatile intermediates and bioactive molecules in their own right. The presence of a reactive aldehyde group at the 3-position and a modifiable substituent at the 2-position allows for extensive chemical derivatization, leading to a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

The archetypal precursor for many of these derivatives is 2-chloroquinoline-3-carbaldehyde, which is readily synthesized and serves as a versatile starting material for introducing a variety of functionalities at the 2-position through nucleophilic substitution.[2] This flexibility is a key driver in the exploration of this chemical space for novel therapeutic agents.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

A significant body of research has highlighted the potent anticancer activities of 2-substituted quinoline-3-carbaldehyde derivatives against a range of human cancer cell lines.[3][4] These compounds often exert their effects through the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.[5]

Mechanistic Insights: Induction of Apoptosis

Several studies suggest that quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One proposed mechanism involves the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[5] The activation of caspase-9 points to the involvement of the intrinsic pathway, which is often initiated by the release of cytochrome c from the mitochondria.[5] This release can be regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated by some quinoline derivatives.[5] The activation of caspase-8, on the other hand, is a hallmark of the extrinsic pathway.[5]

Another avenue of anticancer action for some quinoline derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Below is a diagram illustrating the proposed apoptotic pathways targeted by certain 2-substituted quinoline-3-carbaldehyde derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Derivative Quinoline Derivative Caspase-8 Caspase-8 Quinoline Derivative->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Quinoline Derivative_2 Quinoline Derivative Bax Bax Quinoline Derivative_2->Bax upregulates Cytochrome c Cytochrome c Bax->Cytochrome c promotes release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed apoptotic pathways induced by 2-substituted quinoline-3-carbaldehydes.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[7][8]

Compound TypeCell LineIC50 (µM)Reference
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreatic)1.23[9]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineLCLC-103H (Lung)1.49[9]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineSISO (Cervical)1.35[9]
N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazideDAN-G (Pancreatic)2.57[9]
Quinoline-3-carboxylate derivative (4m)MCF-7 (Breast)0.33[10]
Quinoline-3-carboxylate derivative (4n)MCF-7 (Breast)0.33[10]
Quinoline-3-carboxylate derivative (4k)K562 (Leukemia)0.28[10]
Combretastatin A-4 quinoline derivative (12c)MCF-7 (Breast)0.010[6]
Combretastatin A-4 quinoline derivative (12c)HL-60 (Leukemia)0.015[6]
Combretastatin A-4 quinoline derivative (12c)HCT-116 (Colon)0.042[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of 2-substituted quinoline-3-carbaldehyde derivatives using the MTT assay.[7][8][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-72 hours.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-substituted quinoline-3-carbaldehydes have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is highly dependent on the nature of the substituent at the 2-position of the quinoline ring. For instance, the introduction of heterocyclic moieties or specific pharmacophores can significantly enhance activity. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial profile of these derivatives.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[14]

Compound TypeMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus20
Quinoline-based hydroxyimidazolium hybrid (7a)Mycobacterium tuberculosis H37Rv20
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10
Quinolidene-rhodanine conjugate (30)Mycobacterium tuberculosis H37Ra (active)1.9[12]
Quinolidene-rhodanine conjugate (31)Mycobacterium tuberculosis H37Ra (active)1.9[12]
Quinolidene-rhodanine conjugate (30)Mycobacterium tuberculosis H37Ra (dormant)2.3[12]
Quinolidene-rhodanine conjugate (31)Mycobacterium tuberculosis H37Ra (dormant)2.2[12]
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[15]
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for assessing the antimicrobial susceptibility of microorganisms to 2-substituted quinoline-3-carbaldehyde derivatives, based on CLSI guidelines.[13][14]

  • Preparation of Inoculum: From a fresh agar plate, select several colonies of the test microorganism and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Inoculum Dilution: Dilute the standardized inoculum in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum density. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. 2-Substituted quinoline-3-carbaldehyde derivatives have also been investigated for their potential to mitigate these pathological processes.

Anti-inflammatory Activity: Targeting Key Mediators

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[16][17] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Certain quinoline derivatives have also been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[18]

Below is a diagram illustrating the workflow for evaluating the in vitro anti-inflammatory activity of these compounds.

anti_inflammatory_workflow Test Compound Test Compound COX-2 Enzyme Assay COX-2 Enzyme Assay Test Compound->COX-2 Enzyme Assay LPS-stimulated Macrophages LPS-stimulated Macrophages Test Compound->LPS-stimulated Macrophages COX-2 Inhibition (IC50) COX-2 Inhibition (IC50) COX-2 Enzyme Assay->COX-2 Inhibition (IC50) TNF-α Measurement (ELISA) TNF-α Measurement (ELISA) LPS-stimulated Macrophages->TNF-α Measurement (ELISA) TNF-α Inhibition TNF-α Inhibition TNF-α Measurement (ELISA)->TNF-α Inhibition

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Compound TypeAssayIC50 (µM)Reference
4-Carboxyl quinoline derivative (9e)COX-2 Inhibition0.043[19]
2,3-Diarylquinoline derivative (39)COX-2 Inhibition0.077[16]
Quinoline-3-carbonitrile derivativeTpl2 kinase (TNF-α production)Potent inhibition reported[18]
Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives has been demonstrated through their ability to scavenge various free radicals.[20][21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant capacity.

Compound TypeAssayIC50 (mg/mL)Reference
2-Oxo-quinoline-3-carbaldehyde Schiff-base (4b2)DPPH Scavenging< 10[20]
2-Oxo-quinoline-3-carbaldehyde Schiff-base (4e1)DPPH Scavenging< 10[20]
2-Oxo-quinoline-3-carbaldehyde Schiff-base (4e2)DPPH Scavenging< 10[20]
2-Oxo-quinoline-3-carbaldehyde Schiff-base (4g2)DPPH Scavenging< 10[20]
2-chloroquinoline-3-carbaldehyde derivative (1g)DPPH Scavenging (% at a given conc.)92.96%[22]

Conclusion

2-Substituted quinoline-3-carbaldehydes represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory and antioxidant effects, underscores their importance in medicinal chemistry. The synthetic tractability of the 2-chloroquinoline-3-carbaldehyde precursor allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship studies. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and optimization of these compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Quinoline-Based Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] When functionalized with a reactive aldehyde group, these molecules, known as quinoline-based aldehydes, gain unique biochemical properties that make them potent agents in various therapeutic areas, particularly in oncology and infectious diseases.[3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by quinoline-based aldehydes. We will delve into their roles as potent enzyme inhibitors, their interactions with and damage to cellular DNA, and their capacity to induce oxidative stress, ultimately leading to cell death. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental protocols to investigate these actions.

Introduction: The Quinoline-Aldehyde Pharmacophore

Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a cornerstone of drug discovery.[1] Its planar structure and electron-rich nature allow it to interact with various biological macromolecules. The introduction of an aldehyde (-CHO) group imparts a potent electrophilic character to the molecule. This reactivity allows quinoline-based aldehydes to form covalent bonds with nucleophilic residues in proteins and DNA, underpinning many of their biological effects.

The synergy between the quinoline scaffold's binding capabilities and the aldehyde's reactivity has given rise to a class of compounds with significant therapeutic potential. These agents have demonstrated a broad range of activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][5] Understanding their precise mechanisms of action is critical for optimizing their therapeutic index and advancing their development from laboratory curiosities to clinical candidates. This guide synthesizes current knowledge on their primary modes of action and provides the methodological framework for their further investigation.

Core Mechanisms of Action

The biological effects of quinoline-based aldehydes are not attributable to a single, linear pathway. Instead, they operate through a network of interconnected mechanisms that converge to disrupt cellular homeostasis and induce cytotoxicity, particularly in pathological cells. The three primary pillars of their action are enzyme inhibition, DNA interaction, and the induction of oxidative stress.

Enzyme Inhibition

The electrophilic aldehyde moiety makes these compounds adept at interacting with enzyme active sites, often leading to potent and sometimes irreversible inhibition.

Aldehyde Dehydrogenase (ALDH) Inhibition

A prime target for quinoline-based aldehydes is the aldehyde dehydrogenase (ALDH) superfamily of enzymes. Specifically, the ALDH1A1 isoform is overexpressed in various cancer stem cells and is associated with poor prognosis and drug resistance.[6] Quinoline-based inhibitors have been developed that show low nanomolar potency against ALDH1A1.[6][7] By inhibiting this enzyme, these compounds can disrupt critical metabolic pathways and potentiate the effects of other chemotherapeutic agents, such as paclitaxel.[6]

Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases are crucial for protein maturation. In pathogens like Leishmania donovani, the enzyme LdMetAP1 is a validated drug target. Specific quinoline-carbaldehyde derivatives have been identified as novel, competitive inhibitors of LdMetAP1.[8] Structural studies reveal that these inhibitors bind to the catalytic active site, and their selectivity is mediated by interactions with non-catalytic residues unique to the pathogen's enzyme, providing a basis for selective toxicity.[8]

Kinase and Topoisomerase Inhibition

The quinoline core is a well-established scaffold for kinase inhibitors.[9] While the aldehyde's role is less defined here, it can contribute to binding affinity and specificity. Furthermore, many quinoline derivatives are known to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during replication.[10][11] This inhibition prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.

DNA Interaction and Damage

The planar quinoline ring is well-suited for interacting with the structure of DNA. This interaction can occur through several modes, leading to significant genotoxicity.

DNA Intercalation and Groove Binding

Certain quinoline-based compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can distort the helical structure, interfering with the processes of replication and transcription.[12][13] Other derivatives have been shown to bind to the minor groove of the DNA helix, particularly in A/T-rich regions.[14][15] This binding is stabilized by hydrogen bonds and can block the access of DNA-binding proteins.

Induction of DNA Damage

Aldehydes are known to be genotoxic, capable of forming DNA-protein crosslinks (DPCs) and other adducts.[16] The aldehyde group on the quinoline scaffold can react with DNA bases, leading to the formation of adducts that can cause mutations if not repaired. Furthermore, by inhibiting enzymes like topoisomerases or by generating reactive oxygen species (discussed next), quinoline-based aldehydes can induce single- and double-strand DNA breaks.[12][17] This damage triggers cellular DNA damage response (DDR) pathways, which, if overwhelmed, lead to cell cycle arrest and apoptosis.[12]

Induction of Oxidative Stress

A common mechanism for many cytotoxic agents is the generation of reactive oxygen species (ROS), which cause widespread cellular damage.

ROS Generation

Quinoline derivatives have been shown to increase the production of intracellular ROS, such as superoxide and hydroxyl radicals.[18][19] This can occur through various mechanisms, including interference with the mitochondrial electron transport chain or by redox cycling. The accumulation of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.[18]

Downstream Effects of Oxidative Stress

The excess ROS generated can indiscriminately attack major biomolecules. This includes:

  • Lipid Peroxidation: Damage to lipids in cell membranes, leading to loss of membrane integrity. Malondialdehyde (MDA) is a key product and marker of this process.[20]

  • Protein Oxidation: Modification of amino acid residues, leading to enzyme inactivation and protein aggregation.

  • Oxidative DNA Damage: Oxidation of DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a common marker for this type of damage.[20][21]

The cumulative effect of this damage contributes significantly to the compound's overall cytotoxicity.

Mechanism_of_Action QBA Quinoline-Based Aldehyde Enzyme_Inhibition Enzyme Inhibition (ALDH, MetAP, Kinases) QBA->Enzyme_Inhibition DNA_Interaction DNA Interaction & Damage (Intercalation, Strand Breaks) QBA->DNA_Interaction Oxidative_Stress Induction of Oxidative Stress QBA->Oxidative_Stress Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption DDR DNA Damage Response (DDR) DNA_Interaction->DDR ROS Increased ROS Oxidative_Stress->ROS Apoptosis Apoptosis Metabolic_Disruption->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest ROS->DNA_Interaction contributes to Cellular_Damage Widespread Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Cellular_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Comet_Assay_Workflow A 1. Cell Treatment (Compound, Controls) B 2. Embed Cells in Agarose on Slide A->B C 3. Lyse Cells (Detergent, High Salt) B->C D 4. DNA Unwinding (Alkaline Buffer, pH > 13) C->D E 5. Electrophoresis (25V, 30 min) D->E F 6. Neutralize & Stain (Fluorescent Dye) E->F G 7. Visualize & Quantify (Fluorescence Microscopy) F->G

References

Part 1: The Strategic Imperative for New Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives

A Foreword for the Modern Medicinal Chemist

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its journey from a simple aromatic molecule to a privileged structure in drug discovery is a testament to its remarkable chemical versatility and pharmacological promiscuity.[3][4] Quinoline derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the discovery and synthesis of novel quinoline derivatives, delving into both classical and contemporary methodologies, and elucidating the rationale behind experimental design.

The enduring relevance of the quinoline core lies in its ability to serve as a versatile template for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The development of drug resistance, particularly in infectious diseases and oncology, necessitates a continuous pipeline of novel therapeutic agents.[7] The quinoline framework, with its multiple sites for substitution, offers a fertile ground for the generation of diverse chemical libraries to address these challenges.

Understanding the Pharmacophore: Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring.[8][9] Structure-Activity Relationship (SAR) studies are therefore paramount in guiding the design of new analogues with enhanced potency and selectivity.[8][9]

  • Substitution at Position 4: The 4-aminoquinoline scaffold is a classic example of SAR, forming the basis for renowned antimalarial drugs like chloroquine.[4][10] The presence of an amino group at this position is crucial for activity, and modifications to the side chain can significantly impact efficacy and combat resistance.[10]

  • Substitution at Position 7: An electron-withdrawing group, such as chlorine, at the 7-position is a common feature in many potent 4-aminoquinoline antimalarials, enhancing their activity.[10]

  • Substitution at Position 3: The introduction of substituents at the 3-position can profoundly influence the pharmacological profile. For instance, a carboxamide moiety can lead to TRPV1 antagonism, while a carboxylic acid can confer COX-inhibition.[8][9]

  • Hybrid Molecules: The fusion of the quinoline nucleus with other heterocyclic scaffolds, such as imidazole, pyrazole, or furan, has emerged as a powerful strategy to enhance bioactivity.[11][12]

A systematic exploration of SAR is critical for rational drug design. Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are invaluable tools in this endeavor, enabling the prediction of binding affinities and guiding the synthesis of more potent compounds.[13][14][15]

Part 2: A Synthetic Chemist's Toolkit: Methodologies for Quinoline Construction

The synthesis of the quinoline ring system has been a subject of intense investigation for over a century, leading to a rich collection of named reactions.[16] While classical methods remain relevant, modern synthetic chemistry has introduced more efficient, sustainable, and versatile approaches.

Classical Named Reactions: The Foundation of Quinoline Synthesis

Several foundational reactions have been instrumental in the construction of the quinoline core.[17]

  • Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][18][19] It is a robust method but often requires harsh conditions.[16]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[3][19][20]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[3][18][20]

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aromatic amine with a β-ketoester.[1][3]

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][18][20][21]

  • Pfitzinger Synthesis: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[3][18][19]

Modern Synthetic Strategies: Efficiency and Sustainability

Contemporary synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign.[22][23]

  • Multicomponent Reactions (MCRs): MCRs have revolutionized quinoline synthesis by allowing the construction of complex molecules in a single step from multiple starting materials.[17][24] The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a prime example of an MCR used to generate substituted quinolines with high atom economy.[17][24]

  • Catalytic Approaches: The use of catalysts, including transition metals (e.g., palladium, copper, cobalt, nickel, iridium), Lewis acids, and Brønsted acids, has significantly expanded the scope and efficiency of quinoline synthesis.[17][21][25][26] Nanocatalysts are also gaining prominence due to their high activity and reusability.[27][28]

  • Green Chemistry Approaches: In line with the principles of sustainable chemistry, several green methodologies have been developed for quinoline synthesis.[3][11][23] These include:

    • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[3][21]

    • Use of green solvents: Employing environmentally friendly solvents like water, ethanol, or ionic liquids minimizes the environmental impact.[3][11]

    • Catalyst-free reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst is a key goal of green chemistry.[3][11]

    • Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification.[3][28]

Part 3: Experimental Protocols and Data Presentation

To provide actionable insights, this section outlines a detailed experimental protocol for a common quinoline synthesis and presents a structured table for data comparison.

Detailed Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis of a 2,4-disubstituted quinoline.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted quinoline.

Self-Validating System: The progress of the reaction is monitored by TLC, ensuring the reaction proceeds to completion. The final product is purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry), providing a self-validating workflow.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst can significantly impact the yield and reaction conditions of a quinoline synthesis. The following table summarizes the performance of various catalytic systems in the Friedländer synthesis.

Catalyst SystemReaction ConditionsTypical Yield (%)Reference
p-Toluenesulfonic Acid (p-TsOH)Ethanol, Reflux85-95[20]
Zinc Chloride (ZnCl₂)Solvent-free, 100°C80-92[20]
Potassium Hydroxide (KOH)Ethanol, Room Temp75-90[20]
Nafion NR50Ethanol, Microwave90-98[21]
Fe₃O₄ NanoparticlesWater, Reflux88-96[28]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Part 4: Visualizing the Workflow and Logic

Diagrams are essential for conveying complex information in a clear and concise manner. The following Graphviz diagrams illustrate the general workflow for quinoline derivative discovery and a simplified representation of the Friedländer synthesis mechanism.

Diagram: General Workflow for Quinoline Derivative Discovery

Quinoline_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization Target_Identification Target Identification & SAR Analysis Library_Design Library Design (e.g., MCRs) Target_Identification->Library_Design Synthesis Synthesis of Derivatives Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening (In Vitro Assays) Purification->Biological_Screening Compound Library Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Refinement) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Target_Identification Feedback Loop for New Designs

Caption: A generalized workflow for the discovery and development of novel quinoline derivatives.

Diagram: Simplified Friedländer Synthesis Mechanism

Friedlander_Mechanism Start 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Condensation Acid/Base Catalyzed Aldol Condensation Start->Aldol_Condensation Step 1 Cyclization Intramolecular Cyclization Aldol_Condensation->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Step 3 Product Substituted Quinoline Dehydration->Product Final Product

Caption: A simplified schematic of the Friedländer synthesis mechanism for quinoline formation.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a source of inspiration for medicinal chemists. The development of novel synthetic methodologies, particularly those aligned with the principles of green chemistry, will undoubtedly accelerate the discovery of new quinoline-based therapeutic agents.[11][22][23] The integration of computational design, high-throughput synthesis, and biological screening will further enhance the efficiency of this process. As our understanding of disease mechanisms deepens, the versatility of the quinoline nucleus will ensure its continued prominence in the quest for new medicines to address unmet medical needs.

References

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloroquinolines

In the landscape of medicinal chemistry and pharmaceutical development, quinoline scaffolds are considered "privileged structures" due to their prevalence in a wide range of biologically active compounds.[1] Among the various functionalized quinolines, 2-chloroquinolines stand out as exceptionally versatile and indispensable intermediates.[2] The chlorine atom at the 2-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling chemists to construct extensive libraries of novel molecules for drug discovery programs targeting cancer, malaria, and microbial infections.[1][2][3]

The Vilsmeier-Haack reaction provides one of the most direct and efficient routes for the synthesis of these crucial building blocks, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[4] This guide offers a comprehensive exploration of this transformation, grounded in mechanistic understanding and field-proven experimental protocols, designed for researchers and professionals in organic synthesis and drug development.

Part 1: The Vilsmeier-Haack Reagent: Formation and Electrophilic Character

The cornerstone of this synthesis is the Vilsmeier-Haack reagent, a chloroiminium salt, which is generated in situ. While various acid chlorides can be used, the most common and cost-effective combination is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The reaction between the lone pair of electrons on the oxygen atom of DMF and the electrophilic phosphorus atom of POCl₃ initiates the process. Subsequent rearrangement and elimination yield the highly electrophilic N,N-dimethyl-chloromethylene iminium salt, commonly known as the Vilsmeier reagent.[7][8] Recent NMR studies have confirmed the structure of this adduct as the imidoyl chloride salt.[5] The Vilsmeier reagent is a weaker electrophile than those generated in classical Friedel-Crafts acylations, which dictates its selectivity for electron-rich aromatic and heteroaromatic substrates.[9]

Vilsmeier_Reagent_Formation cluster_reactants cluster_product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Figure 1: In situ generation of the Vilsmeier reagent.

Part 2: The Reaction Mechanism: From Acetanilide to Chloroquinoline

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a robust cyclization process. The reaction proceeds through a sequence of electrophilic substitution, cyclization, and dehydration steps.

  • Activation of Acetanilide : The N-arylacetamide starting material reacts with the Vilsmeier reagent. The electrophilic carbon of the iminium ion is attacked by the oxygen of the amide, although attack via the nitrogen leading to an enamine intermediate is also plausible and leads to the same overall transformation.

  • Intramolecular Electrophilic Aromatic Substitution : The activated intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the anilide. This cyclization step is the key ring-forming event. The regioselectivity is dictated by the electronic and steric nature of substituents on the aromatic ring.

  • Dehydration and Aromatization : The resulting cyclic intermediate undergoes dehydration, driven by the formation of a stable aromatic quinoline ring system.

  • Chlorination and Formylation : The reaction conditions, rich in POCl₃, facilitate the chlorination at the 2-position and the introduction of a formyl group at the 3-position, yielding the final 2-chloro-3-formylquinoline product.[10]

// Node Definitions node_start [label="N-Arylacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; node_vilsmeier [label="Vilsmeier Reagent\n(from DMF + POCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_activated [label="Activated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; node_cyclization [label="Intramolecular\nCyclization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_cyclic_intermediate [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; node_dehydration [label="Dehydration &\nAromatization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_product [label="2-Chloro-3-formylquinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_start -> node_activated; node_vilsmeier -> node_activated [style=dashed, arrowhead=none]; node_activated -> node_cyclization; node_cyclization -> node_cyclic_intermediate; node_cyclic_intermediate -> node_dehydration; node_dehydration -> node_product; } dot

Figure 2: Simplified mechanistic pathway for quinoline formation.

Part 3: Experimental Protocol & Optimization

The following protocol provides a generalized, self-validating procedure for the synthesis of 2-chloro-3-formylquinolines. It is crucial to perform this reaction in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.

Step-by-Step Experimental Protocol

Reagents & Equipment:

  • N-Arylacetamide (Substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Ice bath, heating mantle

  • Crushed ice, deionized water

  • Sodium hydroxide or sodium bicarbonate solution for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Initial Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (e.g., 5 mmoles) in anhydrous DMF (e.g., 15 mmoles).

  • Vilsmeier Reagent Formation : Cool the solution to 0-5°C using an ice bath. This step is critical to control the initial exothermic reaction.

  • Addition of POCl₃ : Add POCl₃ (e.g., 60 mmoles) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C.[11] A color change is often observed.

  • Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[11] The reaction time can vary from 4 to 16 hours, depending on the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Crucially, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. [12] This "reverse quench" is essential for safely hydrolyzing excess POCl₃ and the reaction intermediate.[13]

  • Workup & Isolation :

    • Allow the ice to melt completely. The product may precipitate as a solid.

    • Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[14]

    • Filter the precipitated solid and wash it thoroughly with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification : Dry the crude product. Recrystallization from a suitable solvent system, such as aqueous ethanol, is typically sufficient to yield the pure 2-chloro-3-formylquinoline.

Optimization and Substrate Scope

The efficiency of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide ring.

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups, particularly at the meta or para position of the acetanilide, significantly enhance the reaction rate and yield.[10] These groups increase the electron density of the aromatic ring, facilitating the intramolecular electrophilic substitution step.

  • Electron-Withdrawing Groups (EWGs) : Groups like chloro (-Cl), bromo (-Br), or nitro (-NO₂) deactivate the aromatic ring, making the cyclization more difficult. These reactions often require longer reaction times and higher temperatures, and typically result in lower yields.[14] In some cases of strongly deactivated acetanilides, the reaction may fail to produce the quinoline, yielding formamidines instead.[14]

Substrate (N-Arylacetamide)Reaction Time (hours)Yield (%)Reference
4-Methoxyacetanilide480[14]
4-Methylacetanilide475[14]
Acetanilide (unsubstituted)8-1060-70[14]
4-Chloroacetanilide1065[14]
4-Bromoacetanilide1060[14]
4-Nitroacetanilide1255[14]

Part 4: Troubleshooting Common Issues

  • Issue 1: Uncontrolled Exotherm During POCl₃ Addition.

    • Cause: Adding POCl₃ too quickly.

    • Solution: Ensure slow, dropwise addition and maintain the temperature at 0-5°C with an efficient ice bath.

  • Issue 2: Low Yield and Formation of Tarry Side Products.

    • Cause: Overheating or excessively long reaction times.[14]

    • Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid exceeding the recommended temperature range of 80-90°C.

  • Issue 3: Product Remains in Solution After Quenching.

    • Cause: Incomplete neutralization. The acidic conditions protonate the quinoline nitrogen, rendering it water-soluble.

    • Solution: Ensure thorough basification to a pH of at least 7-8.[14] Check the pH with indicator paper. If the product is still soluble, perform an extraction with an organic solvent.

Part 5: Synthetic Utility and Applications

The 2-chloro-3-formylquinolines synthesized via this method are powerful synthetic intermediates. The chloro group is readily displaced by various nucleophiles (O, N, S), while the aldehyde group can be transformed into a wide array of other functionalities, such as nitriles, esters, or oximes, or used in condensation reactions to build more complex heterocyclic systems.[10] This dual reactivity makes them ideal starting points for constructing molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

Part 6: Overall Experimental Workflow

// Connections A -> B -> C -> D -> E -> F -> G -> H; } dot

Figure 3: Step-by-step workflow for the Vilsmeier-Haack synthesis.

References

The Chemical Reactivity of the Aldehyde Group in Quinolines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials.[1][2] When functionalized with an aldehyde group, the resulting quinoline-carbaldehyde becomes a versatile synthetic intermediate, offering a gateway to a vast chemical space. The inherent electronic properties of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—profoundly influence the reactivity of the attached aldehyde. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in quinolines, offering field-proven insights, detailed experimental protocols, and mechanistic understanding to empower researchers in drug discovery and chemical synthesis.

The Electronic Landscape: How the Quinoline Nucleus Governs Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In quinoline-carbaldehydes, this electrophilicity is not constant; it is modulated by the position of the aldehyde group on the ring. The pyridine portion of the quinoline system is strongly electron-withdrawing (an N-heterocyclic effect), which significantly impacts the aldehyde's behavior.

  • Aldehydes at Positions 2 and 4: These positions are directly conjugated with the heterocyclic nitrogen atom. The nitrogen exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect, making the aldehyde carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to a simple benzaldehyde.

  • Aldehydes at Position 3: While still influenced by the ring's overall electron-deficient character, the aldehyde at the 3-position is not in direct conjugation with the nitrogen. Its reactivity is thus moderated but remains higher than that of aldehydes on the benzenoid ring.

  • Aldehydes on the Benzenoid Ring (Positions 5, 6, 7, 8): These aldehydes behave more like substituted benzaldehydes, with their reactivity primarily influenced by the substituents on the benzene ring and the overall inductive pull of the fused pyridine ring.

This positional variance is a critical consideration in experimental design. A highly activated aldehyde at the 2-position may react under mild conditions, while an aldehyde at the 6-position might require more forcing conditions for the same transformation.

G cluster_quinoline Electronic Effects on Quinoline Aldehyde quinoline Quinoline Nucleus (Electron Withdrawing) pos24 Positions 2 & 4 (High Electrophilicity) quinoline->pos24 -I, -M Effects (Strong Activation) pos3 Position 3 (Moderate Electrophilicity) quinoline->pos3 -I Effect (Moderate Activation) pos58 Positions 5-8 (Benzaldehyde-like Reactivity) quinoline->pos58 Inductive Effect (Minor Activation)

Figure 1: Influence of aldehyde position on electrophilicity.

Core Transformations of the Quinoline Aldehyde

The activated nature of the quinoline aldehyde opens a broad portfolio of synthetic transformations. This section details the most critical reaction classes, providing mechanistic insights and practical protocols.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are arguably the most powerful tool for elaborating quinoline-carbaldehydes. They enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to complex scaffolds.

A. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. The electron-withdrawing quinoline ring facilitates the initial nucleophilic attack and subsequent dehydration.

Mechanism Insight: The reaction is often catalyzed by a weak base like piperidine or an amino acid like L-proline. The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This anion attacks the highly electrophilic carbonyl carbon of the quinoline aldehyde. The resulting alkoxide intermediate is protonated and then undergoes base-catalyzed elimination of water to yield the final condensed product.[3] This pathway is particularly efficient for substituted 2-chloroquinoline-3-carbaldehydes.[3][4]

G cluster_workflow Knoevenagel Condensation Workflow start Quinoline-3-carbaldehyde + Active Methylene Cmpd. reagents Base Catalyst (e.g., L-proline, Piperidine) Solvent (e.g., Ethanol) start->reagents step1 1. Nucleophilic Attack of Enolate start->step1 reagents->step1 step2 2. Intermediate Formation (β-hydroxy adduct) step1->step2 step3 3. Dehydration (Elimination of H₂O) step2->step3 product Quinolinyl-alkene Product step3->product

Figure 2: Workflow for Knoevenagel condensation.

B. Schiff Base Formation: The reaction of quinoline aldehydes with primary amines readily forms imines (Schiff bases).[5] These products are not just final targets but also crucial intermediates for further reactions, such as reductive amination or cycloadditions.

C. Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with high control over the double bond geometry. It involves the reaction of the aldehyde with a phosphorus ylide.

Reduction of the Aldehyde Group

Selective reduction of the aldehyde without affecting the quinoline ring is a common and vital transformation. The choice of reducing agent is critical to achieving the desired outcome.

A. Reduction to Alcohols: This is typically achieved using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice.[3] It is chemoselective for the aldehyde group, leaving the aromatic quinoline core intact. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but may lead to over-reduction or reaction with other functional groups.[4]

B. Reduction to Methyl Group (Deoxygenation): Complete reduction of the aldehyde to a methyl group can be accomplished via two-step procedures like the Wolff-Kishner or Clemmensen reductions, although these often require harsh conditions that may not be compatible with sensitive quinoline derivatives.

Table 1: Comparison of Reducing Agents for Quinoline-Carbaldehydes

ReagentProductTypical ConditionsCausality & Field InsightsSource
Sodium Borohydride (NaBH₄) Primary AlcoholMethanol or Ethanol, 0°C to RTExpertise: NaBH₄ is a mild and selective reagent, ideal for reducing the aldehyde without touching the electron-deficient quinoline ring. Its ease of handling makes it a first-choice reagent in drug development workflows.[3]
Lithium Aluminum Hydride (LiAlH₄) Primary AlcoholAnhydrous THF or Et₂O, 0°CExpertise: LiAlH₄ is much more reactive. While effective, it requires strictly anhydrous conditions and may reduce other functional groups (e.g., esters, nitriles). It is used when NaBH₄ is too sluggish.[4]
**Catalytic Hydrogenation (e.g., Co@SiO₂) **1,2,3,4-Tetrahydroquinoline & AlcoholH₂ gas (40 bar), Methanol, 120°CExpertise: This method can simultaneously reduce both the aldehyde and the pyridine ring of the quinoline.[6] The conditions must be carefully controlled to achieve selectivity if only aldehyde reduction is desired.[6]
Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group in medicinal chemistry for modulating solubility and forming salt/ester derivatives. Mild oxidants are preferred to avoid degradation of the quinoline ring.

Common Oxidants:

  • Potassium permanganate (KMnO₄) under basic conditions.

  • Jones reagent (CrO₃ in sulfuric acid/acetone).

  • Benzeneseleninic anhydride has been reported for the oxidation of benzylic hydrocarbons to aldehydes or ketones, suggesting its potential applicability.[7]

Expertise Note: The choice of oxidant must consider the substituents on the quinoline ring. Electron-rich quinolines can be susceptible to oxidative degradation. Therefore, starting with milder conditions and monitoring the reaction closely is a prudent strategy.

Selected Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methods are adapted from peer-reviewed literature and represent self-validating systems.

Protocol 1: Reduction of a Quinoline Aldehyde to an Alcohol

(Adapted from the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde)[3]

  • Objective: To selectively reduce the aldehyde functionality to a primary alcohol.

  • Reagents:

    • Tetrazolo[1,5-a]quinoline-4-carbaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve the quinoline aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The portion-wise addition controls the exothermic reaction and hydrogen evolution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases. This neutralizes the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding alcohol.

Protocol 2: Knoevenagel Condensation of a Quinoline Aldehyde

(Adapted from the reaction of 2-chloroquinoline-3-carbaldehydes)[3]

  • Objective: To form a new C=C bond via condensation with an active methylene compound.

  • Reagents:

    • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • L-proline (0.1 eq, as catalyst)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of 2-chloroquinoline-3-carbaldehyde in ethanol, add malononitrile and a catalytic amount of L-proline.

    • Reflux the reaction mixture for 4-6 hours. The use of a catalyst like L-proline enables the reaction to proceed under milder conditions than traditional strong bases.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol to remove residual reactants.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Conclusion and Future Outlook

Quinoline-carbaldehydes are not merely static structures but dynamic chemical platforms. Their reactivity, finely tuned by the electronic demands of the quinoline nucleus, provides chemists with a reliable and versatile handle for molecular construction. The reactions discussed herein—condensation, reduction, and oxidation—form the cornerstone of their synthetic utility. As drug discovery continues to demand novel and complex molecular architectures, the creative application of quinoline aldehyde chemistry will undoubtedly play a pivotal role in generating next-generation therapeutics. The key to success lies in understanding the fundamental principles of reactivity and applying them through robust, well-designed experimental protocols.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This document provides not only detailed experimental protocols but also delves into the mechanistic rationale behind the synthetic strategies, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Strategic Importance of the 2-Chloroquinoline-3-carbaldehyde Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties[1][2]. The 2-chloroquinoline-3-carbaldehyde moiety, in particular, is a highly versatile and reactive intermediate. The presence of three distinct reactive sites—the electrophilic aldehyde group, the reactive C2-chlorine atom susceptible to nucleophilic substitution, and the quinoline ring system itself—provides a rich platform for the construction of a multitude of fused and binary heterocyclic systems[1]. The 8-ethyl substituent offers a handle for modulating the lipophilicity and steric profile of the final compounds, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

PART 1: Synthesis of the Key Precursor: this compound

The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction[2][3]. This one-pot reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanistic Rationale

The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This potent electrophile then attacks the electron-rich aromatic ring of the N-(2-ethylphenyl)acetamide. A subsequent intramolecular cyclization, followed by hydrolysis of the resulting iminium salt, affords the target this compound. The presence of the electron-donating ethyl group at the ortho position of the starting acetanilide facilitates the cyclization process.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide N-(2-ethylphenyl)acetamide Intermediate Electrophilic Aromatic Substitution Acetanilide->Intermediate + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Hydrolysis

Caption: Vilsmeier-Haack Synthesis Workflow.

Protocol 1: Synthesis of this compound

Materials:

  • N-(2-ethylphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4.5 eq) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add N-(2-ethylphenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

PART 2: Application in the Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an ideal substrate for the synthesis of various fused heterocyclic systems. The following sections detail the synthesis of two medicinally important scaffolds: pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines.

Application 1: Synthesis of 8-Ethyl-1H-pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of compounds known for their diverse biological activities, including potential as antiviral and antitumor agents[4]. The synthesis typically involves the reaction of a 2-chloroquinoline-3-carbaldehyde with hydrazine or its derivatives.

Mechanistic Pathway

The reaction proceeds through an initial condensation of the hydrazine with the aldehyde group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) where the nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring, leading to the formation of the fused pyrazole ring.

Pyrazoloquinoline_Synthesis Start This compound Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine Hydrate (Condensation) Hydrazine Hydrazine Hydrate Product 8-Ethyl-1H-pyrazolo[3,4-b]quinoline Hydrazone->Product Intramolecular Cyclization (SₙAr) Thienoquinoline_Synthesis Start This compound Intermediate Thioether/Thiol Intermediate Start->Intermediate + Sulfur Nucleophile (Nucleophilic Substitution) S_reagent Sulfur Nucleophile (e.g., Na₂S or Ethyl Thioglycolate) Product 8-Ethyl-thieno[2,3-b]quinoline derivative Intermediate->Product Intramolecular Cyclization

References

protocol for condensation reaction of 2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Condensation Reactions of 2-Chloroquinoline-3-carbaldehyde for Heterocyclic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus stands as a "privileged scaffold," a framework that consistently appears in a multitude of pharmacologically active agents.[1] Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the diverse family of quinoline derivatives, 2-chloroquinoline-3-carbaldehyde has emerged as an exceptionally versatile and powerful building block.[3][4] Its strategic placement of three reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chloro group, and the quinoline ring itself—allows for the construction of complex, fused heterocyclic systems through a variety of chemical transformations.

This application note provides an in-depth guide to the condensation reactions of 2-chloroquinoline-3-carbaldehyde, a cornerstone reaction class for this substrate. We will move beyond simple procedural lists to explore the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and offer insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel molecular entities.

Part 1: Scientific Principles and Mechanistic Overview

The reactivity of 2-chloroquinoline-3-carbaldehyde is dominated by the aldehyde group, which readily participates in condensation reactions with a wide range of nucleophiles. These reactions are fundamental to building molecular complexity and are typically the first step in multi-component or domino reaction sequences that yield fused heterocyclic systems.

The Knoevenagel Condensation: A Gateway to C-C Bond Formation

A primary pathway for derivatization is the Knoevenagel condensation, a modification of the aldol condensation where a carbanion from an "active methylene" compound attacks the carbonyl carbon of the aldehyde.[5] An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), which increase the acidity of the protons.

The general mechanism involves three key steps:

  • Deprotonation: A mild base (e.g., piperidine, triethylamine) removes a proton from the active methylene compound to generate a stabilized carbanion (enolate). A mild base is crucial to prevent the self-condensation of the aldehyde.[5]

  • Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of 2-chloroquinoline-3-carbaldehyde.

  • Dehydration: The intermediate alcohol typically undergoes spontaneous elimination of a water molecule to yield a stable, conjugated α,β-unsaturated product.

This initial Knoevenagel adduct is often not the final product but a reactive intermediate for subsequent intramolecular cyclization, frequently via a Michael addition, leading to fused systems like pyrano[2,3-b]quinolines.[6][7]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_reactants Aldehyde 2-Chloroquinoline- 3-carbaldehyde AdditionProduct β-Hydroxy Adduct (Intermediate) Aldehyde->AdditionProduct Nucleophilic Addition ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Deprotonation Base Weak Base (e.g., Piperidine) FinalProduct α,β-Unsaturated Product (Knoevenagel Adduct) AdditionProduct->FinalProduct Dehydration Water H₂O Workflow_Protocol_1 Figure 2: Experimental Workflow for Pyrazoloquinoline Synthesis Start 1. Setup Flask (Aldehyde, Ethanol) AddReagents 2. Add Hydrazine HCl & Triethylamine Start->AddReagents Reflux 3. Reflux for 15 hours (Monitor by TLC) AddReagents->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Filter 5. Isolate Solid (Vacuum Filtration) Cool->Filter Wash 6. Wash with Cold Ethanol Filter->Wash Purify 7. Purify (Recrystallization) Wash->Purify Characterize 8. Characterize Product (NMR, IR, M.P.) Purify->Characterize

References

2-Chloro-8-ethyl-quinoline-3-carbaldehyde as a precursor for Schiff bases

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 2-Chloro-8-ethyl-quinoline-3-carbaldehyde as a Precursor for the Synthesis of Novel Schiff Bases

Abstract

This comprehensive guide details the synthesis and application of this compound as a pivotal precursor for developing novel Schiff bases. Quinoline derivatives and their Schiff base conjugates represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a robust framework for researchers, offering detailed protocols for the synthesis of the precursor via the Vilsmeier-Haack reaction and its subsequent conversion into Schiff bases through condensation reactions. We delve into the mechanistic rationale behind the synthetic strategies and furnish methods for the characterization and evaluation of these compounds, thereby empowering researchers in drug discovery and materials science.

Introduction: The Significance of Quinoline-Based Schiff Bases

The quinoline ring system is a fundamental heterocyclic motif present in a variety of natural products and synthetic compounds with significant pharmacological importance.[3] When functionalized with a reactive carbaldehyde group, as in this compound, it becomes a versatile building block. The subsequent formation of a Schiff base (azomethine) linkage (>C=N-) by condensation with primary amines introduces a critical pharmacophore that enhances the biological activity of the parent quinoline scaffold.[5] These Schiff bases are not only explored for their therapeutic potential but also for their applications as catalysts, dyes, and corrosion inhibitors.[6] The 2-chloro substituent at the C2 position offers a reactive site for further molecular elaboration through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries.[7][8]

Synthesis of the Precursor: this compound

The synthesis of 2-chloro-quinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[9][10] This one-pot cyclization and formylation reaction utilizes a substituted acetanilide and the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to formylation. Subsequent intramolecular cyclization, followed by dehydration and chlorination, affords the 2-chloro-quinoline-3-carbaldehyde scaffold. The ethyl group at the 8-position of the quinoline ring is derived from the corresponding ortho-ethylacetanilide starting material.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for substituted 2-chloroquinoline-3-carbaldehydes.[11]

Materials:

  • 2-Ethylacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask (250 mL) with a reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (25 mL) dropwise to the cooled DMF with constant stirring over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, add 2-ethylacetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Once the addition of the acetanilide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 80-90 °C for 6-8 hours under reflux.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from ethyl acetate to yield a crystalline solid.

Characterization Data

The following table summarizes expected characterization data for the precursor based on analogous compounds reported in the literature.

PropertyExpected Value
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Melting Point To be determined experimentally
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2850 (Aldehyde C-H), ~1690 (C=O)
¹H NMR (CDCl₃, δ ppm) ~10.5 (s, 1H, -CHO), ~8.5-7.5 (m, 4H, Ar-H), ~3.0 (q, 2H, -CH₂), ~1.4 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~190 (CHO), ~150-120 (Ar-C)

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine, often catalyzed by a few drops of glacial acetic acid.[11][12]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage characteristic of a Schiff base. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Schiff_Base_Formation cluster_0 Precursor Synthesis cluster_1 Schiff Base Synthesis Acetanilide 2-Ethylacetanilide Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Acetanilide->Vilsmeier Precursor This compound Vilsmeier->Precursor Condensation Condensation (Ethanol, Acetic Acid) Precursor->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Figure 1: General workflow for the synthesis of Schiff bases.

General Protocol for Schiff Base Synthesis

This protocol provides a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound (1 mmol)

  • Substituted primary amine (e.g., aniline, benzylamine, etc.) (1 mmol)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add the primary amine (1 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.[13]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the purified Schiff base in a desiccator or vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Characterization of Schiff Bases

The formation of the Schiff base can be confirmed by various spectroscopic techniques.

Spectroscopic MethodKey Observational Changes
IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (~1690 cm⁻¹) and the N-H stretching bands of the primary amine, and the appearance of a new C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[12]
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).[12]
¹³C NMR Spectroscopy Appearance of the azomethine carbon signal (typically δ 150-165 ppm).[12]
Mass Spectrometry The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base.

Applications and Future Directions

Schiff bases derived from this compound are promising candidates for drug discovery and development.[1] Their biological activities are often enhanced upon chelation with metal ions.[2][6] Researchers are encouraged to explore the following areas:

  • Antimicrobial Screening: Evaluate the synthesized Schiff bases against a panel of pathogenic bacteria and fungi.[14]

  • Anticancer Activity: Assess the cytotoxicity of the compounds against various cancer cell lines.[1]

  • Further Derivatization: Utilize the reactive 2-chloro position for nucleophilic substitution reactions to create a library of novel compounds with potentially enhanced biological activities.

  • Computational Studies: Employ molecular docking studies to investigate the binding interactions of the synthesized compounds with biological targets such as DNA gyrase or other enzymes.[15]

Logical_Relationships Precursor 2-Chloro-8-ethyl- quinoline-3-carbaldehyde Schiff_Base Schiff Base Derivatives Precursor->Schiff_Base Condensation Biological_Activity Biological Activity Schiff_Base->Biological_Activity Leads to Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anticancer Anticancer Biological_Activity->Anticancer Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory Drug_Discovery Drug Discovery & Development Antimicrobial->Drug_Discovery Anticancer->Drug_Discovery Anti_inflammatory->Drug_Discovery

Figure 2: Relationship between the precursor and its applications.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of Schiff bases. The protocols detailed in this guide are robust and can be readily adapted for the synthesis of diverse derivatives. The potential for these compounds in medicinal chemistry is vast, and it is hoped that this guide will serve as a valuable resource for researchers in the field, accelerating the discovery of new therapeutic agents.

References

synthetic routes to fused quinoline systems from 2-chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes to Fused Quinoline Systems from 2-Chloro-3-formylquinolines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-formylquinolines in Heterocyclic Synthesis

Fused quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties[1][2][3]. The development of efficient and versatile synthetic routes to these complex heterocyclic systems is therefore a paramount objective in drug discovery.

Among the various synthons available, 2-chloro-3-formylquinolines stand out as exceptionally versatile building blocks. Their utility stems from the presence of two distinct and orthogonally reactive functional groups:

  • The Formyl Group (CHO) at C3: This aldehyde is a classic electrophilic center, readily participating in condensations, Wittig reactions, and reductions, allowing for the elongation of the carbon chain.

  • The Chloro Group (Cl) at C2: The chlorine atom is positioned on an electron-deficient pyridine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of oxygen, sulfur, and nitrogen nucleophiles.

This dual reactivity enables a powerful synthetic strategy: a stepwise or one-pot reaction sequence where an initial reaction at one site is followed by an intramolecular cyclization involving the other. This guide provides detailed protocols and mechanistic insights into the synthesis of key fused quinoline systems—thieno[2,3-b]quinolines, furo[2,3-b]quinolines, and pyrazolo[3,4-b]quinolines—leveraging the unique reactivity of 2-chloro-3-formylquinolines.

The starting material, 2-chloro-3-formylquinoline, is itself readily accessible via the Vilsmeier-Haack cyclization of N-arylacetamides, a robust and scalable reaction[3][4][5]. This accessibility further enhances its appeal as a strategic starting material in complex molecule synthesis.

Logical Workflow: From a Central Precursor to Diverse Scaffolds

The synthetic pathways described herein follow a logical progression from a common starting material to a variety of fused heterocyclic systems. This approach underscores the modularity and efficiency of using 2-chloro-3-formylquinoline as a central hub in a drug discovery program.

G cluster_start Starting Material Synthesis cluster_hub Key Intermediate cluster_products Fused Heterocyclic Systems Acetanilide N-Arylacetamides CFQ 2-Chloro-3-formylquinoline Acetanilide->CFQ  Vilsmeier-Haack Reaction  (POCl3, DMF) Thieno Thieno[2,3-b]quinolines CFQ->Thieno  Sulfur Nucleophiles  (e.g., Thioglycolic Acid) Furo Furo[2,3-b]quinolines CFQ->Furo  Oxygen Nucleophiles  (multi-step) Pyrazolo Pyrazolo[3,4-b]quinolines CFQ->Pyrazolo  Hydrazine Derivatives Pyrrolo Pyrrolo[3,4-b]quinolines CFQ->Pyrrolo  Formamide / Amines Other Other Fused Systems (Pyrimidines, Pyrano, etc.) CFQ->Other  Multicomponent Reactions

Caption: Central role of 2-chloro-3-formylquinoline in heterocyclic synthesis.

Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are known to possess significant biological activities, including antimicrobial and antitumor properties[6]. The synthesis from 2-chloro-3-formylquinolines is a highly efficient route that proceeds via a tandem SNAr/intramolecular condensation sequence.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a sulfur-containing reagent, such as thioglycolic acid or its esters, at the C2 position of the quinoline ring. The choice of a bifunctional nucleophile is critical. The thiol group displaces the chloride, while the second functional group (e.g., a carboxylic acid or ester) is positioned to react with the C3-formyl group. The subsequent intramolecular cyclization, often promoted by a base, is a Knoevenagel-type condensation that forms the thiophene ring.

G start 2-Chloro-3-formylquinoline CHO Cl intermediate Intermediate (3-formylquinolin-2-yl)thio]acetic acid CHO S-CH2-COOH start:f2->intermediate:f1  S-Nucleophilic Attack (SNAr)  NaOH / EtOH   reagent {Thioglycolic Acid | HS-CH2-COOH} product Thieno[2,3-b]quinoline-2-carboxylic acid COOH intermediate:f0->product:f0  Intramolecular Condensation  (Cyclization)  

Caption: Synthetic pathway to thieno[2,3-b]quinolines.

Experimental Protocol: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic acid

This protocol is adapted from the procedure reported by Kiran et al. for the synthesis of cyclized thieno[2,3-b]quinoline-2-carboxylic acids[6].

Materials:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Thioglycolic acid (1.2 equiv)

  • Sodium hydroxide (NaOH) (2.5 equiv)

  • Absolute Ethanol (EtOH)

  • 10% Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.5 equiv) in absolute ethanol (30 mL) with stirring.

  • To this basic solution, add thioglycolic acid (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to form the sodium thioglycolate salt.

  • Add 2-chloro-3-formylquinoline (1.0 equiv) to the reaction mixture in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure.

  • Pour the concentrated residue into ice-cold water (50 mL).

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 10% HCl. This will precipitate the product.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol or acetic acid to afford the pure thieno[2,3-b]quinoline-2-carboxylic acid.

Self-Validation:

  • TLC: The product should show a single spot with a different Rf value compared to the starting material.

  • Melting Point: A sharp melting point indicates high purity.

  • Spectroscopic Analysis:

    • 1H NMR: Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton (a broad singlet, >12 ppm, D2O exchangeable).

    • IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm-1) and a C=O stretch (~1700 cm-1) for the carboxylic acid, and the disappearance of the aldehyde C-H stretch (~2750-2850 cm-1).

EntryQuinoline SubstituentReagentConditionsProductYield (%)Reference
1HThioglycolic AcidNaOH, EtOH, RefluxThieno[2,3-b]quinoline-2-carboxylic acidGood[6]
26-CH3Thioglycolic AcidNaOH, EtOH, Reflux8-Methyl-thieno[2,3-b]quinoline-2-carboxylic acidGood[6]
38-CH3ThioureaEtOH, Reflux2-Amino-6-methyl-thieno[2,3-b]quinolineGood[6]

Synthesis of Furo[2,3-b]quinolines

Natural and synthetic furo[2,3-b]quinolines are of great interest due to their wide range of biological activities, including antiplatelet, antitumor, and cytotoxic effects[7][8]. The synthesis from 2-chloro-3-formylquinolines is less direct than the thieno-analogue and typically involves a multi-step sequence, often proceeding through a 2-hydroxy or 2-methoxy intermediate.

Mechanistic Rationale

A common strategy involves an initial transformation of the 2-chloro-3-formylquinoline. For instance, under Cannizzaro reaction conditions (strong base in methanol), the starting material can undergo simultaneous methoxylation at the C2 position and redox disproportionation to yield a mixture of 2-methoxy-3-formylquinoline, the corresponding alcohol, and carboxylic acid[7]. The isolated 2-methoxy-3-formylquinoline can then be used in a subsequent Claisen-Schmidt condensation followed by bromocyclization to build the furan ring.

  • Methoxylation: The 2-chloro group is replaced by a methoxy group.

  • Condensation: The resulting 2-methoxy-3-formylquinoline is condensed with a ketone (e.g., acetone) to form an α,β-unsaturated ketone.

  • Cyclization: The enone undergoes an electrophilic cyclization, typically initiated by bromine, followed by dehydrobromination to form the aromatic furan ring.

Experimental Protocol: Synthesis of 2-Acetylfuro[2,3-b]quinolines

This protocol is a two-part procedure based on the work of Jayashankara et al.[7].

Part A: Synthesis of 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-one

  • A mixture of 2-methoxy-3-formylquinoline (1.0 equiv), acetone (large excess, acts as reagent and solvent), and a few drops of concentrated sulfuric acid is placed in a round-bottom flask.

  • The mixture is refluxed on a water bath for 6 hours. Progress is monitored by TLC.

  • After cooling, the excess acetone is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude enone, which can be purified by column chromatography.

Part B: Bromocyclization to 2-Acetylfuro[2,3-b]quinoline

  • The enone from Part A (1.0 equiv) is dissolved in chloroform (20 mL).

  • A solution of bromine (1.1 equiv) in chloroform is added dropwise at 0 °C with constant stirring.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • A solution of potassium carbonate (2.0 equiv) in water is added, and the mixture is stirred vigorously for another 2 hours to facilitate dehydrobromination.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the target 2-acetylfuro[2,3-b]quinoline.

Starting MaterialIntermediateFinal ProductOverall YieldReference
2-Chloro-3-formylquinoline4-(2-methoxy-quinolin-3-yl)-but-3-en-2-one2-Acetyl-furo[2,3-b]quinolineGood[7]
6-Methyl-2-chloro-3-formylquinoline4-(2-methoxy-6-methyl-quinolin-3-yl)-but-3-en-2-one2-Acetyl-8-methyl-furo[2,3-b]quinolineGood[7]

Synthesis of Pyrazolo[3,4-b]quinolines

The pyrazolo[3,4-b]quinoline core is a significant pharmacophore, and its derivatives have been explored for various therapeutic applications[9]. The synthesis from 2-chloro-3-formylquinolines is a straightforward and high-yielding process involving condensation with hydrazine or its derivatives.

Mechanistic Rationale

This transformation is a classic example of heterocyclic ring formation via condensation and cyclization. The reaction proceeds in two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic aldehyde carbon, forming a hydrazone intermediate (a Schiff base).

  • Intramolecular SNAr: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the C2 position and displacing the chloride ion to form the stable, aromatic pyrazole ring. The reaction is often carried out in a single pot by simply refluxing the reactants.

G start 2-Chloro-3-formylquinoline CHO Cl intermediate Hydrazone Intermediate CH=N-NH2 Cl start:f1->intermediate:f0  Condensation reagent {Hydrazine Hydrate | H2N-NH2·H2O} product 1H-Pyrazolo[3,4-b]quinoline intermediate:f1->product  Intramolecular SNAr  (Cyclization)  

References

experimental procedure for nucleophilic substitution on 2-chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Nucleophilic Substitution on 2-Chloroquinolines for Pharmaceutical Scaffolding

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Substituted Quinolines

The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to the development of drugs with diverse therapeutic applications, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The functionalization of the quinoline core, particularly at the 2-position, is a critical strategy for modulating biological activity and tailoring molecules for specific biological targets.

2-Chloroquinoline serves as a highly versatile and reactive precursor for creating these valuable derivatives. The chlorine atom at the C2 position renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction that allows for the direct and efficient introduction of a wide array of functional groups.[3] This application note provides a comprehensive guide to the experimental procedures for SNAr on 2-chloroquinolines, detailing the underlying mechanism, step-by-step protocols, and critical parameters for successful synthesis.

The SNAr Mechanism on the Quinoline Scaffold

Unlike typical nucleophilic substitutions on alkyl halides (SN1/SN2), nucleophilic aromatic substitution proceeds through a distinct addition-elimination pathway.[5][6] The reactivity of 2-chloroquinoline is significantly enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which activates the C2 position for nucleophilic attack.

The mechanism involves two key steps:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is effectively delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored through the elimination of the chloride ion (Cl⁻), resulting in the final 2-substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[6]

Caption: The Addition-Elimination mechanism for SNAr on 2-chloroquinoline.

Experimental Design: Key Parameters and Considerations

The success of a nucleophilic substitution reaction on 2-chloroquinoline hinges on the careful selection of several key parameters.

  • Nucleophile Selection: A wide range of nucleophiles can be employed, leading to diverse product libraries.

    • N-Nucleophiles: Ammonia, primary amines, and secondary amines (e.g., piperidine, morpholine) are commonly used to synthesize 2-aminoquinolines.[7]

    • O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are effective for producing 2-alkoxy and 2-aryloxyquinolines. 2-chloroquinoline shows higher reactivity toward methoxide ions than its 4-chloro counterpart.[8]

    • S-Nucleophiles: Thiols and thiophenols react readily to form 2-thioether derivatives.

    • C-Nucleophiles: While less common in direct SNAr, certain stabilized carbanions can be used. More frequently, carbon-carbon bond formation is achieved via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[9]

  • Solvent: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Alcohols like ethanol or isopropanol can also be used, particularly for reactions with amine nucleophiles.[10]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate. Microwave-assisted synthesis has emerged as a valuable technique to dramatically reduce reaction times and often improve yields.[10]

  • Catalysis: Many SNAr reactions on 2-chloroquinolines proceed efficiently without a catalyst. However, in some cases, a non-nucleophilic base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) is added to deprotonate the nucleophile (e.g., a thiol or a secondary amine), generating a more potent anionic nucleophile.

General Experimental Workflow

The overall process from reactant preparation to final product characterization follows a standardized laboratory workflow.

Caption: General laboratory workflow for nucleophilic substitution on 2-chloroquinolines.

Detailed Experimental Protocols

Safety Precaution: 2-Chloroquinoline and its derivatives, as well as many nucleophiles and solvents, can be hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

Protocol 1: General Synthesis of 2-Aminoquinolines

This protocol describes a typical reaction between 2-chloroquinoline and a secondary amine like piperidine.

Materials:

  • 2-Chloroquinoline (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloroquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add piperidine (1.2 eq) to the mixture dropwise while stirring.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-chloroquinoline spot indicates completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)quinoline.[10]

Protocol 2: Synthesis of 2-(Arylthio)quinolines

This protocol details the reaction with a thiol nucleophile.

Materials:

  • 2-Chloroquinoline (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

Procedure:

  • Caution: Handle NaH with extreme care. It is highly flammable and reacts violently with water.

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.

  • Add a solution of 2-chloroquinoline (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-(phenylthio)quinoline.

Summary of Reaction Conditions

The following table provides a general overview of typical conditions for various nucleophiles. Note that reaction times and yields are highly dependent on the specific substituents on both the quinoline and nucleophile.

Nucleophile TypeExample NucleophileSolventBase (if needed)Typical Temp. (°C)Typical Time (h)
Nitrogen AnilineEthanol / DMFK₂CO₃80 - 1206 - 24
Nitrogen MorpholineIsopropanolNoneReflux4 - 12
Oxygen Sodium MethoxideMethanol(Self-basic)Reflux2 - 6
Oxygen PhenolDMF / DMSOK₂CO₃ / NaH100 - 1408 - 18
Sulfur EthanethiolTHF / DMFNaH / K₂CO₃RT - 803 - 10
Heterocycle 1,2,4-TriazoleDMFNaH1005 - 15[8]

Product Characterization

Confirmation of the desired 2-substituted quinoline product is achieved through standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The disappearance of the signal corresponding to the proton at C2 (if present in the starting material) and the appearance of new signals corresponding to the introduced nucleophile are key indicators. 2D NMR techniques like COSY and HMQC can further aid in complete structural elucidation.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of new functional groups (e.g., N-H stretch for a primary amine substitution).[15]

References

Application Notes & Protocols: Chemoselective Reduction of the Aldehyde Group in 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Reduction of a Privileged Heterocycle

The 2-chloroquinoline-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The synthetic versatility of this molecule stems from the presence of two key reactive sites: the electrophilic aldehyde at the C3 position and the chloro-substituent at the C2 position, which is susceptible to nucleophilic substitution.

A frequent and critical transformation in the elaboration of this scaffold is the selective reduction of the aldehyde group to a primary alcohol, yielding (2-chloroquinolin-3-yl)methanol. This conversion opens up a plethora of subsequent chemical modifications, such as etherification, esterification, and conversion to halides for further nucleophilic displacement. The primary challenge lies in achieving high chemoselectivity, reducing the aldehyde without affecting the chloro-substituent or the aromatic quinoline core. This guide provides a detailed exploration of the most reliable and efficient methods for this transformation, grounded in mechanistic understanding and practical laboratory experience.

Theoretical & Mechanistic Considerations

The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] The choice of reducing agent is paramount to ensure that the reaction is selective for the aldehyde and does not proceed to reduce other functional groups present in the molecule.

Why Sodium Borohydride is the Reagent of Choice:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[6][7] Its moderate reactivity profile makes it largely unreactive towards less electrophilic functional groups like esters, amides, and, crucially for this application, aryl chlorides.[6][7] This inherent chemoselectivity is the primary reason for its widespread use in the reduction of 2-chloroquinoline-3-carbaldehydes.[8]

In contrast, more powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are far less selective and can reduce a wider range of functional groups, including esters and amides.[7][9] In the context of 2-chloroquinoline-3-carbaldehyde, the use of LiAlH₄ could potentially lead to unwanted side reactions, including reduction of the quinoline ring or reaction with the chloro substituent.

The mechanism of NaBH₄ reduction proceeds in two main steps:

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-hydrogen bond and breaking the carbon-oxygen π bond. This results in the formation of a tetracoordinate borate-alkoxide intermediate.[4][5]

  • Protonation/Workup: Subsequent addition of a protic solvent (like water or ethanol) or a mild acid during the workup step protonates the resulting alkoxide to yield the final primary alcohol.[4][6]

Visualizing the Reduction Pathway

The following diagram illustrates the generalized workflow for the selective reduction of 2-chloroquinoline-3-carbaldehyde to (2-chloroquinolin-3-yl)methanol.

ReductionWorkflow Start 2-Chloroquinoline-3-carbaldehyde in suitable solvent (e.g., Methanol) Reagent Addition of Sodium Borohydride (NaBH4) Start->Reagent Step 1 Reaction Reaction at controlled temperature (e.g., 0 °C to RT) Reagent->Reaction Step 2 Workup Aqueous Workup (e.g., addition of water/dilute acid) Reaction->Workup Step 3 Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Step 4 Purification Purification (e.g., Column Chromatography) Extraction->Purification Step 5 Product (2-Chloroquinolin-3-yl)methanol Purification->Product Final Product

References

Application Note: Advanced Analytical Techniques for Monitoring Reactions of Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring for Quinoline Aldehydes

Quinoline aldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their reactivity, primarily centered around the aldehyde functional group and the quinoline core, allows for diverse chemical transformations. However, this reactivity also presents challenges in controlling reaction pathways, minimizing side-product formation, and ensuring product purity. Therefore, robust analytical monitoring is not merely a quality control step but an integral part of reaction development and optimization.

This application note provides a comprehensive guide to the principal analytical techniques for real-time and offline monitoring of chemical reactions involving quinoline aldehydes. We will delve into the mechanistic rationale behind the selection of specific techniques, offer detailed protocols, and present troubleshooting insights gleaned from practical experience. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with the tools to achieve a deeper understanding and control over their synthetic processes.

The Analytical Toolbox: A Comparative Overview

The choice of an analytical technique is dictated by the specific information required, such as reaction kinetics, intermediate detection, product quantification, or impurity profiling. The most powerful approaches often involve a combination of techniques.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and byproducts. Purity assessment.High sensitivity, excellent resolution for complex mixtures, well-established methodologies.Typically requires sample extraction (offline analysis), potential for sample degradation during analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile quinoline aldehydes and derivatives.High separation efficiency, definitive peak identification through mass spectra.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, in-situ reaction monitoring, kinetic studies.Provides detailed structural information, inherently quantitative without calibration for relative concentrations.[1]Lower sensitivity compared to chromatographic methods, can be complex to interpret for multicomponent reactions.
UV-Vis Spectroscopy Real-time kinetic monitoring, concentration determination.Simple, non-destructive, suitable for in-situ measurements with fiber optic probes.Limited selectivity in complex mixtures, requires chromophores to be present.
Mass Spectrometry (MS) Molecular weight determination, structural confirmation (especially with tandem MS).High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS).Ionization efficiency can vary significantly between compounds.

Chromatographic Techniques: The Workhorse for Reaction Analysis

Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for monitoring the progress of quinoline aldehyde reactions due to its versatility and sensitivity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the standard choice for many quinoline aldehydes, offering good retention and separation based on hydrophobicity.[2] The aromatic quinoline ring and the polar aldehyde group provide a balance that is well-suited for this type of chromatography.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed.[2] Starting with a higher proportion of water allows for the retention of polar starting materials, while gradually increasing the acetonitrile concentration facilitates the elution of less polar products. Buffering the mobile phase (e.g., with formic acid or ammonium acetate) can improve peak shape by ensuring consistent ionization of the quinoline nitrogen.

  • Detector: A UV detector is commonly used, as the quinoline ring system exhibits strong UV absorbance.[2][3] A photodiode array (PDA) detector is particularly advantageous as it provides spectral information for each peak, aiding in peak identification and purity assessment.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Reaction Aliquot B Quench Reaction A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject Sample D->E Filtered Sample F Separation on C18 Column E->F G UV/PDA Detection F->G H Data Acquisition & Processing G->H

Caption: General workflow for HPLC analysis of a reaction mixture.

Protocol: Monitoring a Condensation Reaction of 4-Quinolinecarboxaldehyde

This protocol outlines the monitoring of a reaction between 4-quinolinecarboxaldehyde and an amine to form a Schiff base.

  • Standard Preparation: Prepare stock solutions of 4-quinolinecarboxaldehyde, the amine starting material, and the expected Schiff base product (if available) in acetonitrile at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At designated time points, withdraw a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting it into 1 mL of cold acetonitrile. This prevents further reaction progress.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[2]

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.[2]

    • Column: C18, 5 µm, 4.6 x 250 mm.[2]

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: 225 nm.[2]

  • Quantification: Integrate the peak areas of the reactant and product in the chromatograms. Use the calibration curves to determine the concentration of each species over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable quinoline aldehydes, GC-MS offers excellent separation and definitive identification.

Causality Behind Experimental Choices:

  • Injection Mode: A split injection is typically used to prevent column overloading, especially for concentrated reaction mixtures.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is generally suitable for separating quinoline derivatives based on their boiling points and polarity.

  • Oven Program: A temperature ramp is essential to ensure the separation of compounds with different volatilities.[2]

  • Ionization: Electron Ionization (EI) is the standard method, providing reproducible fragmentation patterns that can be compared to spectral libraries for identification.

Protocol: Analysis of a Friedländer Annulation to Produce a Substituted Quinoline Aldehyde

  • Sample Preparation: Withdraw a 50 µL aliquot and quench it in 1 mL of a suitable solvent like ethyl acetate. Add an internal standard (e.g., a high-boiling point alkane) for improved quantitative accuracy.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[2]

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature 90°C, hold for 2 min. Ramp to 260°C at 20°C/min. Hold at 260°C for 3 min.[2]

    • Mass Spectrometer: Scan range of m/z 45-500.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to standards or library data. The fragmentation patterns can confirm the presence of the quinoline ring and substituents.[4]

Spectroscopic Techniques: Gaining Mechanistic and Kinetic Insights

Spectroscopic methods provide a window into the reaction as it happens, offering valuable information on reaction rates and the formation of transient species.

In-Situ NMR Spectroscopy

NMR is a powerful tool for real-time, non-invasive monitoring of reactions.[5][6] It allows for the simultaneous observation of reactants, intermediates, and products in the reaction vessel.

Causality Behind Experimental Choices:

  • Solvent: The reaction is typically run in a deuterated solvent to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard: A non-reactive compound with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) is added to allow for absolute quantification.

  • Acquisition Parameters: For kinetic studies, rapid acquisition is key. This may involve using a larger flip angle and a shorter relaxation delay, though care must be taken to ensure the signal remains quantitative.[1]

Experimental Workflow for In-Situ NMR Monitoring

NMR_Workflow A Prepare reaction mixture in deuterated solvent with internal standard B Transfer to NMR tube A->B C Place in NMR spectrometer pre-heated to reaction temperature B->C D Initiate reaction (e.g., by adding catalyst) C->D E Acquire spectra at regular time intervals D->E F Process and analyze spectra to determine concentrations of species over time E->F

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol: Monitoring the Oxidation of a Quinoline Methanol to a Quinoline Aldehyde

  • Preparation: In an NMR tube, dissolve the quinoline methanol starting material and an internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a t=0 spectrum to establish the initial concentrations.

  • Reaction Initiation: Add the oxidizing agent to the NMR tube, mix thoroughly, and quickly return it to the spectrometer.

  • Time-course Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Monitor the disappearance of the benzylic CH₂ peak of the alcohol and the appearance of the aldehydic proton signal (typically δ 9-10 ppm).[7] Integrate these signals relative to the internal standard to plot concentration versus time and determine reaction kinetics.

UV-Vis Spectroscopy

The conjugated system of quinoline aldehydes makes them ideal candidates for monitoring by UV-Vis spectroscopy.[3][8] This technique is particularly useful for determining reaction kinetics.

Causality Behind Experimental Choices:

  • Wavelength Selection: The analytical wavelength should be chosen where the product absorbs strongly, and the reactant absorbance is minimal (or vice versa) to maximize the change in absorbance during the reaction. A full spectrum scan at the beginning and end of the reaction is advisable to identify the optimal wavelength.

  • Solvent: The solvent should be transparent in the wavelength range of interest and should not react with any of the components in the reaction mixture.

Protocol: Kinetic Study of a Grignard Reaction with a Quinoline Aldehyde

  • Setup: Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a fiber-optic probe for in-situ monitoring.[9]

  • Wavelength Determination: Record the UV-Vis spectra of the starting quinoline aldehyde and the expected alcohol product to find a suitable wavelength for monitoring the reaction.

  • Reaction Monitoring: In the reaction vessel, dissolve the quinoline aldehyde in an appropriate solvent (e.g., THF). Insert the fiber-optic probe.

  • Initiation and Data Collection: Add the Grignard reagent to initiate the reaction and immediately start collecting absorbance data at the chosen wavelength as a function of time.

  • Kinetic Analysis: Use the Beer-Lambert law to convert absorbance data to concentration. Plot concentration versus time to determine the reaction order and rate constant.

Mass Spectrometry: Unambiguous Identification

Mass spectrometry is a powerful tool for confirming the identity of products and byproducts in a reaction mixture.[10] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides two dimensions of data for confident peak assignment.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak: Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can give the elemental composition.[4]

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural information. For quinoline derivatives, characteristic losses of HCN or CO can be observed.[11]

Protocol: LC-MS Analysis for Product Confirmation

  • Sample Preparation: Prepare the sample as you would for HPLC analysis.

  • LC-MS Analysis:

    • Use an HPLC system coupled to a mass spectrometer (e.g., an electrospray ionization - time of flight (ESI-TOF) instrument).

    • The HPLC conditions can be similar to those described in the HPLC section.

    • The mass spectrometer should be operated in positive ion mode, as the quinoline nitrogen is readily protonated.

  • Data Interpretation: Correlate the peaks in the chromatogram with their corresponding mass spectra. The accurate mass measurement from a TOF analyzer can confirm the elemental formula of the product and any observed impurities.[4]

Troubleshooting and Advanced Considerations

  • Peak Tailing in HPLC: The basic nitrogen in the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can mitigate this issue.[12]

  • Aldehyde Instability: Aldehydes can be susceptible to oxidation or other side reactions. Ensure samples are analyzed promptly after quenching, and consider storing them at low temperatures if there is a delay.

  • Complex Reaction Mixtures: For very complex mixtures, two-dimensional chromatography (2D-LC) or comprehensive GCxGC can provide the necessary resolving power.

Conclusion

The effective monitoring of reactions involving quinoline aldehydes is crucial for successful synthetic outcomes. A multi-faceted analytical approach, combining the separatory power of chromatography with the structural and kinetic insights from spectroscopy, provides the most comprehensive understanding of the reaction process. By carefully selecting the appropriate techniques and optimizing experimental parameters, researchers can accelerate reaction development, improve yields and purity, and ensure the robustness of their synthetic methods.

References

Application Note: A Scalable and Robust Synthesis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde via Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. We present a detailed, field-proven protocol for its preparation via the Vilsmeier-Haack reaction, starting from the readily available N-(2-ethylphenyl)acetamide. The document offers a dual perspective, detailing both a laboratory-scale synthesis for research and development purposes and a thorough analysis of the critical parameters for a successful and safe scale-up to pilot and manufacturing scales. The causality behind experimental choices, in-process controls, and safety considerations are elucidated to ensure a self-validating and reproducible process.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Specifically, 2-chloro-3-formylquinolines are highly versatile synthetic intermediates.[4][5] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable C2-chloro substituent, and the quinoline ring itself, which can undergo further functionalization—makes them invaluable building blocks for combinatorial chemistry and the synthesis of complex molecular architectures.[6] this compound, in particular, serves as a crucial precursor for compounds with potential applications in medicinal chemistry, where the 8-ethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability.

The Vilsmeier-Haack reaction stands as one of the most efficient and direct methods for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃), to effect a one-pot formylation and cyclization of an activated aromatic precursor.[1][7] This application note aims to provide a robust and scalable protocol for the synthesis of this compound, addressing the practical challenges encountered in both laboratory and production environments.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a two-step process, commencing with the preparation of the N-(2-ethylphenyl)acetamide precursor, followed by the core Vilsmeier-Haack cyclization.

Step 1: Acetanilide Formation

The initial step involves the acylation of 2-ethylaniline with acetic anhydride. This is a standard and high-yielding N-acetylation reaction, providing the necessary N-(2-ethylphenyl)acetamide substrate for the subsequent cyclization.

Step 2: Vilsmeier-Haack Cyclization

The key transformation is the Vilsmeier-Haack reaction of N-(2-ethylphenyl)acetamide. The mechanism, as illustrated in the literature, proceeds through several stages:[8]

  • Formation of the Vilsmeier Reagent: Phosphoryl chloride activates DMF to form the electrophilic Vilsmeier reagent, an iminium salt.

  • Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization onto the acetyl carbonyl group, followed by dehydration, leads to the formation of the quinoline ring system.

  • Chlorination: The reaction conditions also facilitate the chlorination at the 2-position of the quinoline ring, yielding the final product.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Cyclization A 2-Ethylaniline C N-(2-ethylphenyl)acetamide A->C Acylation B Acetic Anhydride B->C D N-(2-ethylphenyl)acetamide F This compound D->F Cyclization E Vilsmeier Reagent (DMF/POCl₃) E->F

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is optimized for a laboratory setting, targeting a multi-gram scale synthesis.

Materials and Equipment
Reagent/SolventGradeSupplier
2-Ethylaniline≥98%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Phosphoryl Chloride (POCl₃)≥99%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water-In-house

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Synthesis of N-(2-ethylphenyl)acetamide

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylaniline (12.1 g, 0.1 mol) and glacial acetic acid (10 mL).

  • With gentle stirring, add acetic anhydride (11.2 g, 0.11 mol) portion-wise to the mixture. An exotherm will be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexanes].

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • The solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford N-(2-ethylphenyl)acetamide as a white to off-white solid.

    • Expected Yield: 14.7 - 15.5 g (90-95%)

    • Purity Check: Melting point and ¹H NMR spectroscopy.

Part B: Synthesis of this compound

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 36.5 g, 0.5 mol) to 0 °C in an ice-salt bath.

  • Add phosphoryl chloride (POCl₃, 46.0 g, 0.3 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting Vilsmeier reagent at 0 °C for an additional 30 minutes.

  • Add N-(2-ethylphenyl)acetamide (16.3 g, 0.1 mol) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours.[8]

  • Monitor the reaction progress by TLC [Mobile phase: 20% Ethyl Acetate in Hexanes].

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).

  • Purify the crude product by recrystallization from ethyl acetate to yield this compound as a crystalline solid.[7]

    • Expected Yield: 15.5 - 17.7 g (70-80%)

    • Purity Check: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scale-Up Considerations and Protocol

Scaling up the synthesis of this compound from gram to kilogram quantities introduces significant challenges related to reaction kinetics, heat and mass transfer, and safety. A thorough understanding of these parameters is crucial for a successful and safe scale-up.

Critical Process Parameters
ParameterLaboratory ScaleScale-Up Considerations
Reagent Addition Manual addition via dropping funnel.Use of a calibrated dosing pump for controlled addition of POCl₃. The addition rate is critical to manage the exotherm.
Temperature Control Ice bath and heating mantle.Jacketed reactor with a thermal control unit for precise and efficient heating and cooling. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
Mixing Magnetic or overhead stirrer.Baffled reactor with a properly designed agitator (e.g., pitched-blade turbine) to ensure homogeneity and prevent localized hot spots.
Work-up (Quenching) Pouring onto ice.Slow, controlled reverse addition of the reaction mass to a large volume of agitated, chilled water. This "quench-in-reverse" method provides better temperature control.
Product Isolation Vacuum filtration.Use of a centrifuge or a filter press for efficient solid-liquid separation of large quantities.
Safety Standard fume hood.Closed system reactor, scrubber for acidic off-gases (HCl), and appropriate personal protective equipment (PPE) for handling corrosive reagents.
Recommended Scale-Up Protocol (1 kg Scale)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and dosing pump.

  • 50 L quench vessel.

  • Centrifuge or filter-dryer.

  • Vacuum oven.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the 20 L reactor with anhydrous DMF (3.65 kg, 50.0 mol).

    • Cool the reactor jacket to 0 °C.

    • Using the dosing pump, add POCl₃ (4.60 kg, 30.0 mol) subsurface over 2-3 hours, maintaining the internal temperature between 0-5 °C.

    • After complete addition, stir for an additional hour at 0-5 °C.

  • Reaction:

    • Add N-(2-ethylphenyl)acetamide (1.63 kg, 10.0 mol) in portions to the reactor, keeping the internal temperature below 10 °C.

    • Once the addition is complete, slowly raise the reactor temperature to 80-90 °C over 1-2 hours.

    • Maintain the reaction at 80-90 °C for 4-6 hours, monitoring by in-process control (IPC) via HPLC.

  • Work-up and Isolation:

    • In the 50 L quench vessel, charge 25 kg of crushed ice and 25 L of water and begin agitation.

    • Cool the reaction mixture in the 20 L reactor to 20-25 °C.

    • Slowly transfer the reaction mixture from the reactor to the quench vessel over 2-3 hours, ensuring the quench temperature does not exceed 25 °C.

    • Neutralize the slurry to pH 7-8 with a 20% aqueous sodium carbonate solution.

    • Stir the slurry for at least 2 hours post-neutralization.

    • Isolate the product using a centrifuge.

    • Wash the product cake with water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50-60 °C until constant weight.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane) to achieve the desired purity specifications.

Conclusion

This application note details a reliable and scalable synthesis of this compound. The Vilsmeier-Haack reaction provides an efficient route to this valuable intermediate. By carefully considering the critical process parameters outlined, this synthesis can be successfully transitioned from the laboratory to a larger scale production environment. The provided protocols are designed to be self-validating, with clear in-process controls and purification steps to ensure high purity and reproducibility.

References

The Strategic Application of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde in Advanced Catalyst Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the versatile role of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde as a pivotal precursor in the development of bespoke catalysts. We will explore its synthesis, transformation into sophisticated ligands, and subsequent application in catalytic processes, providing both the theoretical underpinnings and practical, step-by-step protocols for its utilization.

Introduction: The Quinoline Scaffold in Catalysis

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1][2] In the realm of catalysis, the rigid quinoline framework serves as an excellent backbone for the design of ligands that can coordinate with transition metals to form highly active and selective catalysts.[3] The strategic placement of functional groups on the quinoline ring allows for the fine-tuning of the steric and electronic properties of the resulting catalyst, thereby influencing its performance in various chemical transformations.

The subject of this guide, this compound, is a particularly promising starting material for catalyst development. It possesses two key reactive sites: the carbaldehyde group at the 3-position, which is readily converted into a variety of coordinating moieties, and the chloro group at the 2-position, which can be either retained to modulate the electronic properties of the ligand or substituted to introduce additional functionalities. The 8-ethyl group, while not directly involved in coordination, can influence the steric environment around the metal center, potentially enhancing selectivity in catalytic reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This one-pot procedure involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Protocol 1: Synthesis of this compound

Materials:

  • 2-Ethylaniline

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Synthesis of 2'-ethylacetanilide: In a round-bottom flask, dissolve 2-ethylaniline (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2'-ethylacetanilide.

  • Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (4.0 eq) to DMF (3.0 eq) at 0 °C with stirring. After 30 minutes, add a solution of 2'-ethylacetanilide (1.0 eq) in a minimal amount of DMF. Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Ligand Synthesis from this compound

The carbaldehyde functionality of this compound provides a versatile handle for the synthesis of a wide array of ligands. A common and straightforward approach is the formation of Schiff bases through condensation with primary amines.[5] These Schiff base ligands, also known as imines, are excellent coordinating agents for a variety of transition metals.

Protocol 2: Synthesis of a Schiff Base Ligand

Materials:

  • This compound

  • A primary amine (e.g., aniline or a chiral amine for asymmetric catalysis)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.05 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Catalyst Development: Formation of Metal Complexes

The synthesized Schiff base ligand can be complexed with a variety of transition metal salts to form the active catalyst. Palladium complexes, in particular, are widely used in cross-coupling reactions.[6]

Protocol 3: Synthesis of a Palladium(II)-Schiff Base Complex

Materials:

  • Schiff base ligand from Protocol 2

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Methanol

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Schiff base ligand (2.1 eq) in warm acetonitrile.

  • In a separate flask, dissolve PdCl₂ (1.0 eq) in a minimal amount of methanol.

  • Slowly add the PdCl₂ solution to the ligand solution with vigorous stirring.

  • A precipitate of the palladium complex should form immediately.

  • Continue stirring at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the solid complex by filtration, wash with cold methanol, and dry under vacuum.

Application in Catalysis: A Representative Protocol for Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II)-Schiff base complex can be employed as a pre-catalyst in various cross-coupling reactions. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-Schiff base complex (from Protocol 3)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium(II)-Schiff base complex (0.01-1 mol%).

  • Add the solvent mixture (e.g., 3 mL of toluene and 1 mL of water).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The performance of a catalyst is best evaluated through quantitative data. The following table provides a hypothetical representation of how the performance of the synthesized catalyst could be tabulated based on experimental results from the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-Bromotoluene0.1100295
24-Chlorotoluene0.5110688
34-Iodoanisole0.1100198
42-Bromopyridine0.2100492

Mechanistic Considerations and Workflow Visualization

The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is well-established. The following diagram illustrates the key steps in the process, highlighting the role of the quinoline-based Schiff base ligand.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Pre-catalyst Activation Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Transmetal Transmetalation L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 PreCat L₂Pd(II)Cl₂ (Pre-catalyst) Reduction Reduction PreCat->Reduction Reduction->Pd0 caption Figure 1. Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling. Experimental_Workflow Start This compound Ligand_Synth Protocol 2: Schiff Base Ligand Synthesis Start->Ligand_Synth Catalyst_Synth Protocol 3: Pd(II) Complex Formation Ligand_Synth->Catalyst_Synth Catalysis Protocol 4: Catalytic Reaction (e.g., Suzuki Coupling) Catalyst_Synth->Catalysis Analysis Analysis (GC, NMR, MS) Catalysis->Analysis Product Purified Product Analysis->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The Vilsmeier-Haack reaction, the most common route to these valuable intermediates, is powerful yet sensitive to reaction parameters. This document provides a structured approach to troubleshooting common issues and improving experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common challenges encountered during the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides (acetanilides) via the Vilsmeier-Haack reaction.

Question 1: My reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?

Answer: This is a frequent issue that typically stems from three critical areas: reagent quality, reaction stoichiometry, and reaction conditions.

  • Pillar 1: Reagent Integrity & Stoichiometry

    • Vilsmeier Reagent Formation: The reaction's success is contingent upon the efficient in situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]

      • Causality: The Vilsmeier reagent is the active electrophile that drives the formylation and subsequent cyclization. Its concentration and reactivity are paramount.

      • Troubleshooting:

        • Use Anhydrous Reagents: Ensure you are using fresh, anhydrous DMF and POCl₃. Moisture will quench the Vilsmeier reagent and hydrolyze POCl₃, severely impeding the reaction.[1]

        • Optimize Stoichiometry: An excess of the Vilsmeier reagent is often necessary. Optimization studies have demonstrated that increasing the molar ratio of POCl₃ to the acetanilide substrate can dramatically improve yields. For instance, a study found the optimal yield was achieved with 12 mole equivalents of POCl₃ per mole of substrate.

  • Pillar 2: Substrate Reactivity

    • Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of the substituent on the starting acetanilide ring has a profound impact.

      • Causality: Electron-donating groups (EDGs) such as -OCH₃ or -CH₃ activate the aromatic ring, facilitating the electrophilic attack and subsequent cyclization, leading to higher yields and shorter reaction times.[3] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Cl deactivate the ring, making the reaction sluggish and often resulting in poor yields. Acetanilides with strongly deactivating nitro groups may fail to yield the quinoline product altogether.

      • Troubleshooting: For deactivated substrates, consider alternative methods such as using micellar media, which can enhance reaction rates and yields.[4]

  • Pillar 3: Reaction Conditions

    • Temperature Control: Temperature is a critical parameter. The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control the exothermic reaction.[5] The subsequent cyclization step typically requires heating.

      • Causality: Insufficient heating during the cyclization phase will result in an incomplete reaction. However, excessively high temperatures or prolonged reaction times can lead to the formation of dark, tarry side products, which complicates purification and reduces the yield of the desired product.[6]

      • Troubleshooting: The optimal temperature for cyclization is often between 80-90 °C. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation.

Question 2: My final product is impure, and I suspect the formation of side products. What are common impurities and how can I avoid them?

Answer: Impurities often arise from side reactions involving the substrate or from harsh reaction/work-up conditions.

  • Formamidine Formation: With strongly deactivated acetanilides (e.g., those with nitro or multiple halogen substituents), a common side reaction is the formation of formamidines instead of the desired cyclized quinoline.[6]

    • Causality: In these cases, the electrophilic cyclization step is slow, and an alternative reaction pathway may be favored.

    • Solution: Employing micellar media can be an effective strategy. The use of surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) or Sodium Dodecyl Sulphate (SDS) creates microreactors that can enhance the rate of the desired cyclization for deactivated systems.[4]

  • Cannizzaro Reaction Byproducts: During work-up, using a strong base like NaOH to achieve a high pH (e.g., pH 14) can induce a Cannizzaro reaction on the product aldehyde.[6][7]

    • Causality: This disproportionation reaction converts two molecules of the aldehyde into a primary alcohol and a carboxylic acid, reducing the yield of the target 2-chloro-3-formylquinoline.

    • Solution: Use a milder base, such as sodium bicarbonate (NaHCO₃), to neutralize the reaction mixture to a pH of 6-8.[7] This is typically sufficient to precipitate the product without risking base-induced side reactions.

  • Tarry Materials: As mentioned previously, overheating or extending the reaction time unnecessarily can lead to polymerization and the formation of intractable tars.[6]

    • Solution: Careful temperature control and diligent TLC monitoring are your best defenses against the formation of these impurities.

Question 3: I'm having difficulty with the work-up. The product isn't precipitating after I pour the reaction mixture onto ice.

Answer: This is a common work-up issue and is almost always related to the pH of the aqueous mixture.

  • Hydrolysis of the Intermediate: The reaction does not directly produce the aldehyde. The final intermediate is an iminium salt, which must be hydrolyzed to the aldehyde during the work-up.[2] Pouring the reaction mixture onto crushed ice serves this purpose and also helps to manage the heat from quenching excess POCl₃.[7]

  • The Critical Role of Basification: The quinoline ring is basic, and the reaction generates a substantial amount of acid (from HCl and phosphoric acid byproducts). In the acidic work-up solution, your product will exist as a protonated quinolinium salt, which is often water-soluble.[7]

    • Causality: The product will not precipitate until it is converted from its soluble salt form to the neutral, free base.

    • Solution: After quenching on ice, you must add a base to neutralize the acid and deprotonate the product. Slowly add a solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic (pH 7-8). Vigorous stirring during basification is essential. The product should then precipitate as a solid, which can be collected by filtration.[7]

Frequently Asked Questions (FAQs)

Q: What is the Vilsmeier-Haack reagent? A: The Vilsmeier-Haack reagent is a chloroiminium salt, which is the active electrophile in the reaction. It is not typically isolated but is formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

Q: What is the general mechanism for the synthesis of 2-chloro-3-formylquinolines? A: The mechanism proceeds in several steps:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.

  • Cyclization: The carbonyl oxygen of the acetamide attacks the newly formed iminium carbon, initiating a cyclization cascade.

  • Dehydration & Chlorination: A series of steps involving dehydration and reaction with chloride ions leads to the formation of the chlorinated quinoline ring system as an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, this iminium salt is hydrolyzed to yield the final 2-chloro-3-formylquinoline product.

Data Summary Tables

Table 1: Effect of POCl₃ Stoichiometry on Yield (Data synthesized from optimization studies on m-methoxyacetanilide)

Molar Equivalents of POCl₃Temperature (°C)Yield (%)
380-90Moderate
680-90Good
980-90Very Good
129085 (Optimal)
159082

Table 2: Influence of Acetanilide Substituents on Yield (Reaction Conditions: 12 equiv. POCl₃, 90 °C)

Substituent on AcetanilidePositionReaction Time (h)Yield (%)
-H-1265
-CH₃ortho1070
-CH₃meta480
-CH₃para1072
-OCH₃meta385
-Clpara1555
-NO₂para24No Product

Experimental Protocols & Workflows

Protocol 1: Standard Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol is a generalized procedure based on established methods.[10]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (e.g., 12 molar equivalents relative to the substrate) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Add the N-arylacetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). Heat until the starting material is consumed (typically 4-16 hours).[10]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice (e.g., 10x the volume of DMF used) with vigorous stirring.[7]

    • Once the ice has melted, neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH reaches ~7-8.

    • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[4][7]

Workflow & Troubleshooting Diagrams

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation P1 Prepare Vilsmeier Reagent (DMF + POCl3 @ 0-5°C) P2 Add Acetanilide Substrate P1->P2 Slowly R1 Heat Reaction Mixture (e.g., 90°C) P2->R1 R2 Monitor by TLC R1->R2 Periodically W1 Quench on Crushed Ice R2->W1 Upon Completion W2 Basify to pH 7-8 (e.g., NaHCO3) W1->W2 W3 Filter Precipitate W2->W3 W4 Purify Product (Recrystallization/Column) W3->W4 G Start Low or No Yield? Reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl3?) Start->Reagents Stoich Check Stoichiometry (Is POCl3 in sufficient excess, e.g., 12 eq?) Start->Stoich Temp Check Temperature (Was reaction heated to 80-90°C?) Start->Temp Substrate Check Substrate (Does it have strong EWGs?) Start->Substrate FixReagents Use fresh, anhydrous reagents. Reagents->FixReagents FixStoich Increase POCl3 ratio. Stoich->FixStoich FixTemp Ensure proper heating & TLC monitoring. Temp->FixTemp FixSubstrate Consider alternative methods (e.g., micellar catalysis). Substrate->FixSubstrate Success Yield Improved FixReagents->Success FixStoich->Success FixTemp->Success FixSubstrate->Success

References

Vilsmeier-Haack Formylation of Acetanilides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of acetanilides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during this versatile chemical transformation. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, making acetanilides excellent substrates for electrophilic aromatic substitution. However, the interplay of reaction conditions and substrate electronics can lead to a variety of side products. This guide will help you navigate these complexities to achieve your desired formylated product.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack reaction on acetanilide yielding a chlorinated quinoline instead of the expected p-acetamidobenzaldehyde?

This is the most common "unexpected" result. You are likely observing the Vilsmeier cyclization of the acetanilide, a well-documented alternative reaction pathway that yields 2-chloro-3-formylquinolines.[1] This occurs because the Vilsmeier reagent can react with both the aromatic ring and the acetyl group of the acetanilide, leading to an intramolecular cyclization. Higher temperatures and longer reaction times favor this pathway.[2][3]

Q2: My reaction mixture turned into a dark, tar-like substance upon workup. What happened?

The formation of deeply colored impurities, often described as greenish-blue dyestuffs, is typically a result of poor temperature control during the neutralization step.[4] The intermediate iminium salt is sensitive to heat in aqueous basic solutions. Localized heating during the addition of a base like sodium hydroxide can lead to decomposition and the formation of complex colored byproducts.

Q3: I see multiple aldehyde peaks in my crude NMR. What could be the cause?

This could be due to several factors:

  • Ortho/Para Isomers: While the para-substituted product is usually major due to sterics, some ortho-formylation may occur.[5]

  • Diformylation: If the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is too high, a second formyl group can be introduced onto the aromatic ring.[1][6]

  • Contamination from Quinoline Side Product: You may be seeing the aldehyde peak from the 2-chloro-3-formylquinoline alongside your desired acetamidobenzaldehyde.

Q4: The reaction is sluggish or gives a low yield with my substituted acetanilide. Why?

The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate.[3] If your acetanilide possesses strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated towards electrophilic attack by the relatively weak Vilsmeier reagent. In such cases, the reaction may fail entirely or give very poor yields.

Troubleshooting Guide: Common Side Products & Solutions

This section details the most common side products, the mechanisms of their formation, and actionable strategies to mitigate them.

Major Side Product: 2-Chloro-3-Formylquinoline Formation

This is not merely a side product but a significant synthetic pathway that can become dominant under certain conditions.

Causality: The reaction proceeds through the standard Vilsmeier reagent formation and electrophilic attack at the para-position of the acetanilide. However, the Vilsmeier reagent can also activate the acetyl group, leading to an intramolecular cyclization, followed by dehydration and chlorination to yield the quinoline ring system.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction Pathways DMF DMF VHR Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->VHR  + POCl3 POCl₃ POCl3->VHR Intermediate Iminium Intermediate (para-attack) Acetanilide Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent Quinoline 2-Chloro-3-formylquinoline Intermediate->Quinoline Intramolecular Cyclization (Heat, Excess Reagent) Formyl_Product p-Acetamidobenzaldehyde Intermediate->Formyl_Product Aqueous Workup (Hydrolysis)

Caption: Competing pathways in the Vilsmeier-Haack reaction of acetanilide.

Solutions & Mitigation Strategies:

StrategyExperimental Causality & Protocol
Control Temperature Causality: The activation energy for the intramolecular cyclization is higher than that for the initial formylation. Lower temperatures will favor the desired formylation pathway. Protocol: 1. Prepare the Vilsmeier reagent at 0°C. 2. Add the acetanilide solution to the reagent at 0°C. 3. Allow the reaction to proceed at room temperature or slightly above, carefully monitoring by TLC. Avoid high temperatures (e.g., > 90°C) which strongly favor quinoline formation.[1]
Adjust Stoichiometry Causality: A large excess of the Vilsmeier reagent can promote the secondary reaction leading to cyclization. Protocol: 1. Begin with a modest excess of Vilsmeier reagent (e.g., 1.5-2.0 equivalents). 2. If quinoline formation is still significant, reduce the equivalents of POCl₃ and DMF. Note that some studies on quinoline synthesis intentionally use a large excess (up to 12 moles) of POCl₃ to maximize the yield of the cyclized product.
Substrate Modification Causality: Electron-donating groups (EDGs) on the acetanilide ring, particularly at the meta-position, can enhance the rate of cyclization. Conversely, electron-withdrawing groups (EWGs) hinder it. Protocol: Be aware that substrates like m-methoxyacetanilide are highly prone to quinoline formation. If simple formylation is desired on such activated systems, extremely mild conditions are necessary. For deactivated substrates, this side reaction is less of a concern.
Minor Side Products & Impurities

These side products typically appear in smaller quantities but can complicate purification and reduce overall yield.

1. Diformylated Acetanilide

  • Problem: The appearance of a product with two aldehyde groups.

  • Causality: The initial product, p-acetamidobenzaldehyde, still possesses an activated aromatic ring. Under forcing conditions (high temperature, long reaction time, large excess of reagent), a second electrophilic substitution can occur, typically at one of the ortho positions to the acetamido group.[6]

  • Solution: Employ milder reaction conditions. Use a smaller excess of the Vilsmeier reagent (closer to 1.1 equivalents) and monitor the reaction closely with TLC to stop it once the mono-formylated product is dominant.[1]

2. Hydrolyzed Starting Material (Formylated Aniline)

  • Problem: Presence of p-aminobenzaldehyde in the product mixture.

  • Causality: The acetamido group can undergo hydrolysis back to an amino group under the acidic conditions of the reaction, although it is generally stable.[7] The resulting aniline is highly activated and will be rapidly formylated.

  • Solution: Ensure anhydrous conditions, as water can facilitate hydrolysis. Minimize reaction times to reduce the substrate's exposure to the acidic environment.

3. Colored Dyestuffs

  • Problem: The final product is off-color (green, blue, or orange) and difficult to purify.

  • Causality: This is almost always due to localized overheating during the aqueous workup and neutralization.[4]

  • Solution: Controlled Workup Protocol:

    • Pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice.

    • Neutralize the acidic solution by the slow, dropwise addition of a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[4] Avoid using concentrated sodium hydroxide initially.

    • Maintain the temperature of the mixture below 20°C throughout the neutralization by adding more ice if necessary.

4. Cannizzaro Reaction Products (from Quinoline)

  • Problem: If 2-chloro-3-formylquinoline is the main product, the workup can lead to a mixture of 2-methoxyquinolin-3-yl-methanol and 2-methoxyquinoline-3-carboxylic acid.

  • Causality: 2-Chloro-3-formylquinolines, lacking α-hydrogens, can undergo a Cannizzaro reaction under strongly basic conditions (e.g., high pH with NaOH). The methoxy derivatives are formed by nucleophilic substitution of the chloride.[8]

  • Solution: During workup, neutralize the solution to a pH of 6-8. Avoid strongly basic conditions (e.g., pH > 10) if the quinoline is the major product and you wish to isolate it without further reaction.

G cluster_troubleshooting Identify Primary Impurity cluster_solutions Implement Solution Start Start: Impure Product TLC_NMR Analyze Crude Product (TLC, NMR) Start->TLC_NMR Quinoline Quinoline Derivative? TLC_NMR->Quinoline Diformyl Diformylated Product? Quinoline->Diformyl No Sol_Quinoline Decrease Temp. Reduce Reagent Stoich. Quinoline->Sol_Quinoline Yes Color Colored Impurities? Diformyl->Color No Sol_Diformyl Milder Conditions Stop Reaction Earlier Diformyl->Sol_Diformyl Yes Other Other Side Products? Color->Other No Sol_Color Control Workup Temp. Use Mild Base Color->Sol_Color Yes Sol_Other Purify via Column Chrom. or Recrystallization Other->Sol_Other Yes

Caption: Troubleshooting workflow for impure Vilsmeier-Haack products.

Experimental Protocols

Protocol 1: Standard Formylation of Acetanilide (Favoring p-Acetamidobenzaldehyde)
  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with stirring, maintaining the temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve acetanilide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol/water.

Protocol 2: Synthesis of 2-Chloro-3-formylquinoline

This protocol is adapted for intentionally synthesizing the quinoline product.[1]

  • Reagent and Substrate: In a flask, add the substituted acetanilide (1.0 eq.) to a larger volume of DMF (acting as both reagent and solvent). Cool to 0-5°C.

  • Reaction: Add a significant excess of POCl₃ (e.g., 5-12 equivalents) dropwise to the substrate solution at 0-5°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-8 hours.[1][3]

  • Workup: Follow the same procedure as in Protocol 1, carefully pouring the hot mixture onto ice and neutralizing.

  • Purification: The crude 2-chloro-3-formylquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.[9]

References

stability of 2-chloroquinoline derivatives under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile scaffolds in their work. Here, we will delve into the stability of 2-chloroquinolines under various pH conditions, offering field-proven insights, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your compounds and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability on the 2-chloroquinoline scaffold?

The primary point of reactivity and potential instability is the carbon-chlorine (C-Cl) bond at the 2-position of the quinoline ring. The C2 carbon is electron-deficient due to the electronegativity of both the adjacent nitrogen atom and the chlorine atom. This makes it susceptible to nucleophilic attack, which is the principal degradation pathway under many conditions.[1]

Q2: My 2-chloroquinoline solution is turning yellow/brown upon storage. What is happening?

Discoloration is a common visual indicator of compound degradation.[2] This can be caused by a variety of factors including oxidation or the formation of minor, highly conjugated degradation products. It is a sign that the integrity of your compound may be compromised, and it is crucial to store 2-chloroquinoline derivatives, especially in solution, protected from light and at a controlled temperature.[2]

Q3: Are 2-chloroquinolines generally more stable in acidic or basic conditions?

As a general rule, 2-chloroquinoline derivatives are most stable under neutral, anhydrous conditions. They are susceptible to degradation under both strong acidic and strong basic conditions, primarily through hydrolysis.

  • Under acidic conditions , the quinoline nitrogen can become protonated, which further activates the C2 position towards nucleophilic attack by water, leading to hydrolysis.[3][4]

  • Under basic conditions , the C2 position is readily attacked by hydroxide ions or other strong nucleophiles, also resulting in substitution of the chloro group.[5]

The relative rate of degradation in acid versus base can depend on the specific substituents on the quinoline ring and the reaction temperature.

Q4: How should I store stock solutions of 2-chloroquinoline derivatives?

For optimal long-term stability, 2-chloroquinoline derivatives should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] If a solution is required, prepare it fresh in a high-purity, dry, aprotic solvent like anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane. Avoid long-term storage in protic solvents (like methanol or water) or solutions containing even trace amounts of acid or base.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: Unexpected Formation of 2-Quinolone Derivative

Problem: During my reaction, which is run in a protic solvent or involves an aqueous workup, I am seeing a significant amount of a byproduct that LC-MS analysis suggests is the corresponding 2-hydroxyquinoline (quinolin-2(1H)-one).

Likely Cause: This is a classic case of hydrolysis, where the chloro group at the 2-position is replaced by a hydroxyl group. This reaction can be catalyzed by either acidic or basic conditions.[6]

Causality Explained:

  • Acid-Catalyzed Hydrolysis: If your reaction medium is acidic, the quinoline nitrogen is protonated. This increases the electrophilicity of the C2 carbon, making it more susceptible to attack by water, which acts as the nucleophile.[4]

  • Base-Catalyzed Hydrolysis: In the presence of a base (e.g., during a basic aqueous workup), the hydroxide ion (OH⁻) acts as a powerful nucleophile, directly attacking the C2 carbon and displacing the chloride ion.[5]

Solutions & Mitigation Strategies:
  • Minimize Water Content: The most critical step is to eliminate water from your reaction.

    • Use anhydrous solvents and reagents.

    • Dry glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system.[4]

  • pH Control During Workup: If an aqueous workup is unavoidable, perform it quickly and at a low temperature.

    • Use a buffered solution or a weak base (e.g., sodium bicarbonate solution) for neutralization instead of strong bases like sodium hydroxide.[7]

    • Ensure the aqueous layer is not overly acidic. Neutralize carefully and avoid letting the mixture sit for extended periods.

  • Solvent Choice: If the reaction chemistry allows, switch to aprotic solvents such as THF, DCM, Toluene, or Acetonitrile.[4]

Scenario 2: Low Yield and Formation of Multiple Unidentified Byproducts

Problem: My reaction is giving a low yield of the desired product, and the crude NMR/LC-MS shows a complex mixture of byproducts.

Likely Cause: This often points to more severe degradation of the quinoline core itself, or multiple side reactions occurring simultaneously. Strong acids or bases, especially at elevated temperatures, can cause not only hydrolysis but also ring-opening or polymerization.[4][8]

Causality Explained: The quinoline ring system, while aromatic, can be susceptible to degradation under harsh conditions. The electron-withdrawing nature of the chloro substituent and protonation of the ring nitrogen can destabilize the system, making it vulnerable to cleavage or unwanted side reactions with other reagents in the flask.[4]

Solutions & Mitigation Strategies:
  • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Avoid excessive heating.[4]

  • Reagent Screening:

    • If using a strong acid or base, screen for milder alternatives. For example, use a weaker organic acid like acetic acid instead of sulfuric acid, or an organic base like triethylamine instead of sodium hydroxide.[4]

    • Consider using a buffered system to maintain a stable pH throughout the reaction.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

  • Inert Atmosphere: Always perform reactions with sensitive compounds under an inert atmosphere to prevent oxidative degradation, which can also lead to a complex mixture of byproducts.[4]

Data Summary & Key Parameters

The following table summarizes the primary degradation pathways and products for 2-chloroquinoline derivatives.

ConditionPrimary MechanismMajor Degradation ProductRecommended Prevention
Aqueous Acid Acid-catalyzed nucleophilic substitution (hydrolysis)2-Hydroxyquinoline (Quinolin-2(1H)-one)Use anhydrous solvents; buffer pH if water is present.[4][6]
Aqueous Base Nucleophilic substitution (hydrolysis) by OH⁻2-Hydroxyquinoline (Quinolin-2(1H)-one)Use anhydrous solvents; use weak bases (e.g., NaHCO₃) for workup.[5]
Strong Nucleophiles (e.g., RO⁻, RNH₂) Nucleophilic aromatic substitution (SNAr)2-Alkoxy- or 2-Amino-quinolineThis is often the desired reaction. Control stoichiometry and temperature to avoid side reactions.[1][5]
Light/Air Exposure Photodegradation / OxidationComplex mixture, often coloredStore compounds and solutions protected from light and under an inert atmosphere.[2]

Visualizing Degradation Pathways & Workflows

Degradation Mechanisms

The following diagrams illustrate the fundamental mechanisms of hydrolysis under acidic and basic conditions.

AcidHydrolysis cluster_acid Acid-Catalyzed Hydrolysis Reactant 2-Chloroquinoline Protonated Protonated Quinolinium Ion (Activated Intermediate) Reactant->Protonated + H⁺ Adduct Water Adduct Protonated->Adduct + H₂O (Nucleophilic Attack) Product Quinolin-2(1H)-one Adduct->Product - H⁺, - HCl

Caption: Mechanism of acid-catalyzed hydrolysis of 2-chloroquinoline.

BaseHydrolysis cluster_base Base-Catalyzed Hydrolysis Reactant 2-Chloroquinoline Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + OH⁻ (Nucleophilic Attack) Product Quinolin-2(1H)-one Intermediate->Product - Cl⁻

Caption: Mechanism of base-catalyzed hydrolysis of 2-chloroquinoline.

Experimental Troubleshooting Workflow

When faced with an unexpected result, a logical workflow can help pinpoint the source of instability.

TroubleshootingWorkflow Start Unexpected Result (Low Yield, Byproduct) Analyze Analyze Byproduct(s) (LC-MS, NMR) Start->Analyze IsHydrolysis Is Byproduct the 2-Quinolone? Analyze->IsHydrolysis Identify Structure IsComplex Complex Mixture of Unidentified Products? IsHydrolysis->IsComplex No Sol_Anhydrous Implement Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere IsHydrolysis->Sol_Anhydrous Yes Sol_Workup Modify Workup: - Use Weak Base (NaHCO₃) - Low Temperature IsHydrolysis->Sol_Workup Yes Sol_Temp Reduce Reaction Temperature IsComplex->Sol_Temp Yes Sol_Reagents Screen Milder Reagents (Acids/Bases) IsComplex->Sol_Reagents Yes

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific 2-chloroquinoline derivative, a forced degradation study is invaluable. This helps identify potential degradation products and conditions to avoid.

Objective: To determine the stability of a 2-chloroquinoline derivative under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

Materials:

  • Your 2-chloroquinoline derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile or Methanol

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Conditions Setup: In separate, clearly labeled vials, perform the following additions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[2]

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[2][9]

    • Thermal Degradation: Place a vial containing 2 mL of the stock solution in a temperature-controlled oven at 60°C.[2]

    • Control: Keep a vial with 2 mL of the stock solution at room temperature, protected from light.

  • Incubation and Sampling:

    • Keep all vials (except thermal) at room temperature, protected from light.

    • Take an aliquot (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis:

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of the parent compound remaining and identify the major degradation products by their mass-to-charge ratio (m/z) and retention time.

This systematic approach provides a comprehensive stability profile for your molecule, enabling you to design more robust and successful experiments.

References

Technical Support Center: Optimizing Derivatization of Quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-3-carbaldehyde derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize quinoline-3-carbaldehyde as a key building block. Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The aldehyde at the 3-position is a versatile handle for introducing diverse functionalities, making the optimization of its derivatization reactions a critical step in synthetic campaigns.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: General Considerations & FAQs

This section covers foundational questions regarding the starting material and common reaction pathways.

Q1: What are the most common and synthetically useful derivatization reactions for quinoline-3-carbaldehyde?

A1: Quinoline-3-carbaldehyde is a versatile electrophile. The aldehyde group is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The most common transformations include:

  • Schiff Base Formation & Reductive Amination: Condensation with primary or secondary amines to form imines (Schiff bases), which can then be reduced to form stable secondary or tertiary amines. This is a cornerstone of library synthesis in drug discovery.[3][4]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes (styrylquinolines), allowing for the extension of conjugation or the introduction of flexible linkers.[5][6][7]

  • Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds (e.g., malonates, cyanoacetates) to yield electron-deficient alkenes.[8]

  • Reduction: The aldehyde can be easily reduced to the corresponding alcohol, (quinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[6]

  • Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) can be used to introduce alkyl or aryl substituents at the aldehyde carbon.[9]

Q2: My reaction yields are inconsistent. How critical is the purity of the starting quinoline-3-carbaldehyde?

A2: Absolutely critical. The purity of your starting aldehyde is paramount for reproducibility and high yields. Quinoline-3-carbaldehyde is a solid with a melting point of 68-71 °C. However, it can be susceptible to oxidation over time, especially if exposed to air and light, forming the corresponding quinoline-3-carboxylic acid.

Troubleshooting & Validation Steps:

  • Visual Inspection: Pure quinoline-3-carbaldehyde should be a white to pale yellow solid. A significant yellow or brown discoloration may indicate impurity.[2]

  • Melting Point: A broad or depressed melting point is a classic sign of impurity.

  • NMR Spectroscopy: This is the most reliable method. In the ¹H-NMR spectrum, the aldehyde proton should appear as a sharp singlet around δ 10.3 ppm.[5] The presence of a broad singlet in the δ 12-14 ppm region suggests the presence of the carboxylic acid impurity.

  • Purification: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended. For stubborn impurities, column chromatography on silica gel may be necessary.

Part 2: Troubleshooting Specific Derivatization Reactions

This section provides detailed troubleshooting for common reaction types in a Q&A format, complete with protocols and optimization data.

A. Schiff Base Formation & Reductive Amination

This two-step or one-pot sequence is fundamental for creating libraries of substituted amines.

Q3: I'm attempting a reductive amination, but I'm isolating unreacted aldehyde and/or the intermediate imine. What's going wrong?

A3: This is a common issue that usually points to one of three areas: inefficient imine formation, inappropriate choice of reducing agent, or premature reduction.

Causality & Explanation: Reductive amination requires the formation of an iminium ion intermediate, which is then reduced. The reaction is an equilibrium. For imine formation, the removal of water or the use of a catalyst is often necessary. The choice of reducing agent is also crucial; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion.

Troubleshooting Workflow:

References

Technical Support Center: Navigating the Complexities of Quinoline Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Section 1: Chromatographic Challenges

The basic nitrogen in the quinoline ring often leads to challenging chromatographic behavior, particularly in reversed-phase HPLC. This section addresses the common issue of peak tailing and provides strategies for achieving symmetrical peaks and reliable quantification.

Troubleshooting Guide: HPLC Peak Tailing

Question: My quinoline derivative is exhibiting significant peak tailing in reversed-phase HPLC. What is causing this, and how can I fix it?

Answer:

Peak tailing with basic compounds like quinoline derivatives is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is unwanted secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[1] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[2]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

Step 1: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective first step. The goal is to control the ionization state of both your quinoline derivative and the silanol groups.

  • pH Adjustment: For basic compounds, lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[2][3] At this low pH, the quinoline nitrogen is fully protonated, and the silanol groups are not ionized, which minimizes the strong ionic interactions that cause tailing.[2]

  • Buffer Concentration and Type: Increasing the buffer concentration can help to mask the residual silanol groups. The choice of buffer can also impact peak shape.

Experimental Protocol: Mobile Phase pH Adjustment
  • Buffer Preparation: Prepare an aqueous buffer with a pH in the range of 2.5-3.5. A common choice is a phosphate or formate buffer.

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes to ensure the stationary phase is fully conditioned.

  • Injection and Analysis: Inject your quinoline derivative standard and observe the peak shape.

Step 2: Column Selection

If mobile phase optimization is insufficient, consider the column chemistry.

  • Use End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, which are designed to reduce silanol interactions.[3]

Step 3: Mitigating Secondary Interactions with Additives
  • Basic Additives: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and reduce tailing. However, this approach is becoming less common with the availability of better column technologies.[4]

Troubleshooting Workflow: HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a Polar-Embedded or Charged Surface Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes resolved Peak Tailing Resolved check_overload->resolved No reduce_conc->resolved

Caption: A decision-making workflow for troubleshooting peak tailing in HPLC analysis of quinoline derivatives.

Section 2: Spectroscopic Characterization

The unique electronic and structural features of quinoline derivatives can lead to complex NMR and mass spectra. This section provides guidance on interpreting these spectra and overcoming common challenges.

Troubleshooting Guide: NMR Spectroscopy

Question: The ¹H NMR spectrum of my substituted quinoline is complex and difficult to interpret. How can I confidently assign the proton signals?

Answer:

The ¹H NMR spectra of quinoline derivatives can indeed be complex due to the fused ring system and the influence of substituents.[5] Overlapping signals in the aromatic region are common. Here’s how to approach the interpretation:

Understanding Substituent Effects

Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[6]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density, shielding nearby nuclei and causing their signals to shift upfield (to a lower ppm value).[6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density, deshielding nearby nuclei and causing their signals to shift downfield (to a higher ppm value).[6]

Leveraging 2D NMR Techniques

When 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of protons within the spin systems of the quinoline rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Experimental Protocol: 2D NMR for Structural Elucidation
  • Sample Preparation: Dissolve a sufficient amount of your purified quinoline derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments. Modern spectrometers often have automated protocols for these experiments.

  • Data Analysis:

    • Use the COSY spectrum to identify coupled protons and map out the spin systems of the benzene and pyridine rings.

    • Use the HSQC spectrum to assign the chemical shifts of protonated carbons.

    • Use the HMBC spectrum to connect the different fragments of the molecule and to assign quaternary carbons.

Question: The chemical shifts in the ¹H NMR of my quinoline derivative change with sample concentration. Why is this happening?

Answer:

This is a known phenomenon for quinoline derivatives and is attributed to intermolecular π-π stacking.[6][7] As the concentration increases, the planar quinoline molecules tend to form aggregates in solution.[6] This stacking creates shielding or deshielding effects on the protons, leading to concentration-dependent chemical shifts.[6] When reporting NMR data for quinoline derivatives, it is good practice to also report the concentration at which the spectrum was acquired.

Troubleshooting Guide: Mass Spectrometry

Question: What are the expected fragmentation patterns for quinoline derivatives in mass spectrometry?

Answer:

The fragmentation of quinoline derivatives in mass spectrometry is influenced by the ionization method and the nature of the substituents.

  • Electron Ionization (EI): Under EI conditions, the molecular ion is often the base peak, indicating the stability of the quinoline ring system.[8] A characteristic fragmentation is the loss of HCN from the molecular ion.[8]

  • Electrospray Ionization (ESI): In the positive ESI mode, quinoline derivatives typically show a prominent protonated molecule [M+H]⁺.[9] Common fragment ions include those resulting from the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[9]

Substituents will direct the fragmentation pathways. For example, quinoline-4-carboxylic acids often show a loss of the carboxyl group.[8]

Section 3: Physicochemical Properties and Stability

The physicochemical properties of quinoline derivatives can present challenges in their handling, analysis, and formulation. This section addresses common issues related to solubility, stability, and metal chelation.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative has poor aqueous solubility. How can I improve this for analytical and biological experiments?

A1: The solubility of quinoline derivatives is highly pH-dependent due to the basicity of the quinoline nitrogen.[10][11] To improve aqueous solubility, you can often protonate the nitrogen by lowering the pH of the solution. For compounds that are still poorly soluble, salt formation can be an effective strategy.[12] Preparing a hydrochloride or other salt can significantly enhance aqueous solubility.

Q2: I am observing degradation of my quinoline derivative during storage and analysis. What are the likely degradation pathways and how can I prevent them?

A2: Quinoline derivatives can be susceptible to degradation via several mechanisms:[13][14]

  • Oxidation: The quinoline ring can be oxidized, a process that can be catalyzed by light, air, or metal ions.[13]

  • Photodegradation: Many quinoline compounds are sensitive to light, especially UV radiation, which can lead to the formation of byproducts.[14]

  • Hydrolysis: Derivatives with hydrolyzable functional groups like esters or amides can degrade in the presence of moisture.[13]

To ensure stability, store quinoline derivatives in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in well-sealed containers.[13] For solutions, prepare them fresh when possible and store them protected from light.[14]

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solutions: Prepare solutions of your quinoline derivative in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic/Basic Hydrolysis: Treat with HCl and NaOH solutions at room temperature and elevated temperatures.

    • Oxidative Degradation: Treat with a solution of hydrogen peroxide.[14]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).[14]

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light.[13]

  • Analysis: Analyze the stressed samples by a suitable method, typically HPLC with a photodiode array (PDA) detector, to separate and identify the parent compound and any degradation products.

Q3: I suspect my quinoline derivative is chelating metal ions. How can this affect my experiments, and how can I confirm it?

A3: Certain quinoline derivatives, particularly those with a hydroxyl group at the 8-position (8-hydroxyquinolines), are potent metal chelators.[15][16] This chelation can significantly impact their biological activity and analytical behavior.[15] Metal chelation can lead to changes in UV-Vis and fluorescence spectra, and may also affect chromatographic retention.

To investigate metal chelation, you can perform spectroscopic titrations. By adding increasing amounts of a metal salt to a solution of your quinoline derivative and monitoring the changes in the UV-Vis or fluorescence spectrum, you can characterize the binding affinity and stoichiometry of the metal-ligand complex.

Conceptual Diagram: Metal Chelation by 8-Hydroxyquinoline

G cluster_0 8-Hydroxyquinoline cluster_1 Metal Ion cluster_2 Chelate Complex HQ N Metal M²⁺ OH O-H Ring HQ_chelate N Metal_chelate M HQ_chelate->Metal_chelate O_chelate O O_chelate->Metal_chelate Ring_chelate

Caption: Chelation of a divalent metal ion by the nitrogen and hydroxyl oxygen of an 8-hydroxyquinoline derivative.

Section 4: Data Presentation

For clarity and easy comparison, quantitative data related to the characterization of quinoline derivatives is summarized in the table below.

ParameterTypical Range/ValueSignificance
¹H NMR Chemical Shifts
Aromatic Protons7.0 - 9.0 ppmThe specific shifts are highly dependent on the substitution pattern.[5]
¹³C NMR Chemical Shifts
Aromatic Carbons120 - 160 ppmSubstituent effects can cause significant shifts.
HPLC Mobile Phase pH 2.5 - 3.5Optimal for minimizing peak tailing of basic quinoline derivatives.[2][3]
Mass Spectrometry Fragments (EI) M⁺, [M-HCN]⁺Characteristic for the quinoline core.[8]
Mass Spectrometry Fragments (ESI) [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺Common fragments for protonated quinoline derivatives.[9]

References

preventing decomposition of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth information and troubleshooting advice to ensure the long-term stability and integrity of this compound during storage. As Senior Application Scientists, we understand that the reliability of your starting materials is paramount to the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For optimal stability, it is recommended to store this compound under refrigerated conditions. [1][2]If long-term storage is required, consider storing at -20°C. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can accelerate degradation.

Q2: Is this compound sensitive to air or light?

A2: Yes, aromatic aldehydes can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light. [3]Therefore, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque vial to protect it from light. The product should be kept in a tightly sealed container to minimize exposure to air. [2][4] Q3: What are the primary signs of decomposition?

A3: Visual signs of decomposition can include a change in color (e.g., darkening from a light yellow to a brownish hue) or a change in physical form (e.g., from a crystalline solid to a waxy or oily substance). Chemically, the most common decomposition product is the corresponding carboxylic acid (2-chloro-8-ethyl-quinoline-3-carboxylic acid), formed through oxidation of the aldehyde group. [5][6][7] Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer is suitable for long-term storage. However, ensure it is not a frost-free freezer, as the temperature cycling in these units can potentially affect the stability of the compound over time. A constant temperature freezer is preferred.

Q5: What solvents are compatible for dissolving and storing this compound for short periods?

A5: For short-term experimental use, solvents such as chloroform and ethyl acetate can be used, in which the compound is slightly soluble. [8]For longer-term storage in solution, it is generally not recommended as this can accelerate decomposition. If solution storage is unavoidable, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.

Troubleshooting Guide: Preventing Decomposition

Issue 1: Rapid Discoloration of the Solid Compound
  • Observation: The solid, typically a light-yellow crystalline powder, has darkened significantly upon storage.

  • Probable Cause: This is often a sign of oxidation or other degradation pathways, likely accelerated by improper storage conditions.

  • Preventative Workflow:

    • Atmosphere Control: Upon receiving the compound, immediately transfer it to a vial that can be purged and sealed under an inert atmosphere.

    • Light Protection: Store the vial in a light-blocking container or a designated dark cabinet.

    • Temperature Control: Maintain storage at or below the recommended refrigerated temperature.

    • Purity Check: If discoloration is observed, it is advisable to check the purity of the compound before use, for example, by taking a melting point or running a thin-layer chromatography (TLC) plate.

Issue 2: Formation of an Insoluble Precipitate in Solution
  • Observation: When dissolving the compound for an experiment, a portion of it does not dissolve, or a precipitate forms over time.

  • Probable Cause: This could be due to the formation of the less soluble carboxylic acid oxidation product.

  • Troubleshooting Protocol:

    • Confirm Identity of Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or Mass Spectrometry) to confirm if it is the oxidized carboxylic acid.

    • Solvent Purity: Ensure that the solvent used is of high purity and anhydrous, as water can facilitate decomposition. [9] 3. Purification: If the bulk material is suspected to be contaminated, it may be possible to purify it by recrystallization. A potential solvent system for recrystallization is ethyl acetate. [8] 4. Future Prevention: Always use fresh, high-purity solvents and prepare solutions immediately before use. Avoid storing the compound in solution for extended periods.

Key Decomposition Pathways and Their Mechanisms

Understanding the potential chemical transformations of this compound is crucial for developing an effective storage strategy.

Oxidation of the Aldehyde Group

The most common degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid. This reaction can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal impurities. [3]

  • Oxidation_Mechanism

    Caption: Oxidation of the aldehyde to a carboxylic acid.

Hydrolysis of the Chloro Group

While aryl chlorides are generally resistant to hydrolysis, under certain conditions (e.g., presence of strong nucleophiles or catalysts, or elevated temperatures), the chlorine atom at the 2-position of the quinoline ring can be substituted. [10][11]

  • Mechanism: This is a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitrogen atom in the quinoline ring can activate the chloro-substituent towards nucleophilic attack.

    Hydrolysis_Mechanism

    Caption: Potential hydrolysis of the chloro group.

Recommended Storage Conditions: A Summary

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C) or Frozen (≤ -20°C)Slows down the rate of all potential decomposition reactions. [1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen. [3]
Light Amber or Opaque ContainerProtects against light-catalyzed degradation.
Container Tightly Sealed VialPrevents ingress of moisture and oxygen. [2][4]
Purity Use High-Purity GradeImpurities can catalyze decomposition.

Analytical Methods for Stability Assessment

To ensure the integrity of your sample, particularly if it has been in storage for a long time or if signs of degradation are present, the following analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the compound and quantifying any degradation products. [12][13][14]A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products. [12][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's purity. The appearance of a broad peak corresponding to a carboxylic acid proton and a downfield shift of the quinoline ring protons could indicate oxidation.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. The formation of a more polar spot (which would have a lower Rf value) could indicate the presence of the carboxylic acid degradation product.

References

Wittig Reaction with Heterocyclic Aldehydes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Wittig reaction with heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful olefination reaction in the context of heterocyclic scaffolds. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is designed to reflect a real-world laboratory challenge.

Question 1: I am experiencing very low to no yield in my Wittig reaction with an electron-deficient heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde). What are the likely causes and how can I resolve this?

Low yields with electron-deficient heterocyclic aldehydes are a common issue. The primary reason often lies in the reduced electrophilicity of the aldehyde's carbonyl carbon due to the electron-withdrawing nature of the heteroaromatic ring. Additionally, the basic conditions of the Wittig reaction can lead to side reactions with the heterocyclic ring itself.

Potential Causes and Solutions:

  • Insufficiently Reactive Ylide: Your chosen ylide may not be nucleophilic enough to efficiently attack the electron-poor carbonyl.

    • Solution: Switch to a more reactive, non-stabilized ylide (where the group attached to the carbanion is an alkyl or H).[1][2] These ylides are more basic and nucleophilic, driving the reaction forward.[3] Be aware that this will likely favor the formation of the (Z)-alkene.[4][5]

  • Side Reactions with the Heterocycle: The basic ylide or the base used for its generation can react with the electron-deficient ring. For instance, pyridinium ylides can be formed, leading to a complex mixture of products.

    • Solution 1: Use a Milder Base: If you are generating the ylide in situ, consider using a milder base. While strong bases like n-butyllithium (n-BuLi) are common, they can be too harsh for sensitive substrates.[3] Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) might be better alternatives.[6][7] In some cases, even weaker bases like sodium carbonate have been used successfully with stabilized ylides.[8]

    • Solution 2: Pre-form the Ylide: To avoid exposing the heterocyclic aldehyde to a strong base, pre-form the ylide at a low temperature before adding the aldehyde. This can minimize side reactions.

  • Poor Solubility: The heterocyclic aldehyde or the phosphonium salt may have poor solubility in the reaction solvent, typically THF or diethyl ether.[1]

    • Solution: Consider using a more polar aprotic solvent like DMF or DMSO. However, be cautious as these solvents can influence the stereochemical outcome of the reaction.[5]

Troubleshooting Workflow for Low Yield with Electron-Deficient Heterocyclic Aldehydes

G start Low Yield with Electron-Deficient Heterocyclic Aldehyde ylide_check Is the ylide stabilized? start->ylide_check switch_ylide Switch to a non-stabilized ylide (e.g., from Ph3P=CHCO2Et to Ph3P=CH2) ylide_check->switch_ylide Yes base_check Are you using a very strong base (e.g., n-BuLi)? ylide_check->base_check No switch_ylide->base_check milder_base Use a milder base (e.g., t-BuOK, NaH) or pre-form the ylide base_check->milder_base Yes solubility_check Is solubility an issue? base_check->solubility_check No milder_base->solubility_check change_solvent Consider a more polar aprotic solvent (e.g., DMF, DMSO) solubility_check->change_solvent Yes success Improved Yield solubility_check->success No change_solvent->success

Caption: Troubleshooting workflow for low yield.

Question 2: My Wittig reaction with an electron-rich heterocyclic aldehyde, like furan-2-carboxaldehyde, is giving me a mixture of products and is difficult to purify. What's going on?

Electron-rich heterocyclic aldehydes are generally more reactive towards nucleophilic attack. However, they can be prone to polymerization or other side reactions under strongly basic or acidic conditions. The purification can be complicated by the presence of triphenylphosphine oxide ((Ph)3P=O), a common byproduct of the Wittig reaction.

Potential Causes and Solutions:

  • Aldehyde Instability: The aldehyde may be unstable under the reaction conditions, leading to polymerization or decomposition.[1]

    • Solution 1: Milder Reaction Conditions: Use milder bases and lower reaction temperatures. A one-pot procedure with a weaker base might be beneficial. For example, some Wittig reactions can be performed in aqueous sodium bicarbonate with stabilized ylides.[9]

    • Solution 2: In Situ Aldehyde Formation: In some cases, the aldehyde can be generated in situ from the corresponding alcohol via a tandem oxidation-Wittig process to avoid its decomposition.[1]

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can co-elute with the desired product during chromatography.

    • Solution 1: Precipitation: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and then filtered off.

    • Solution 2: Conversion to a Water-Soluble Derivative: The crude reaction mixture can be treated with a reagent that converts triphenylphosphine oxide into a water-soluble phosphonium salt, which can then be removed by aqueous extraction.

    • Solution 3: Use of a Modified Wittig Reagent: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble and easily removed.[1]

Question 3: I am struggling to control the E/Z stereoselectivity of the double bond in my product. How can I favor one isomer over the other?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[4][5]

General Principles of Stereoselectivity:

Ylide TypeSubstituent on CarbanionReactivityPredominant Alkene Isomer
Non-stabilized Alkyl, HHigh(Z)-alkene
Semi-stabilized ArylIntermediateMixture of (E)- and (Z)-alkenes
Stabilized Ester, Ketone, CNLow(E)-alkene
  • To Favor the (Z)-Isomer: Use a non-stabilized ylide. The reaction is typically under kinetic control, and the formation of the syn-oxaphosphetane intermediate is favored, which then collapses to the (Z)-alkene.[2][10] Performing the reaction in the presence of lithium salts can sometimes decrease (Z)-selectivity, so using sodium- or potassium-based bases may be preferable.[3][4]

  • To Favor the (E)-Isomer: Use a stabilized ylide. The initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene.[2][10][11]

  • For Non-Stabilized Ylides to Yield the (E)-Isomer (Schlosser Modification): This modification involves deprotonating the betaine intermediate with a strong base (like phenyllithium) at low temperature, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation and warming.[1][5]

Factors Influencing Stereoselectivity

G cluster_0 Non-Stabilized Ylide cluster_1 Stabilized Ylide a Fast, Irreversible Cycloaddition b Kinetic Control a->b c syn-Oxaphosphetane b->c d (Z)-Alkene c->d e Slow, Reversible Cycloaddition f Thermodynamic Control e->f g anti-Oxaphosphetane f->g h (E)-Alkene g->h G ylide Phosphorus Ylide (Ph3P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Heterocyclic Aldehyde (Het-CHO) aldehyde->oxaphosphetane products Alkene (Het-CH=CHR) + Ph3P=O oxaphosphetane->products [2+2] Cycloreversion

References

Technical Support Center: Managing Regioselectivity in the Formylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the formylation of substituted anilines. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered in achieving high regioselectivity in your experiments. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Fundamentals: The "Why" of Regioselectivity

The formylation of anilines is a classic electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—whether the formyl group adds to the ortho or para position—is dictated by a delicate interplay of electronic and steric effects.

The amino group (-NH₂) of aniline is a potent activating group, donating electron density to the aromatic ring through resonance. This enriches the ortho and para positions, making them the primary targets for electrophilic attack.[1][2][3][4]

  • Electronic Effects : The lone pair of electrons on the nitrogen atom participates in resonance with the benzene ring, creating a negative charge at the ortho and para positions. This makes these positions highly nucleophilic and susceptible to attack by the formylating electrophile.[1]

  • Steric Effects : The physical bulk of the amino group and the substituent(s) on the ring can hinder the approach of the electrophile to the ortho position.[5][6][7] Larger substituents on the ring or on the nitrogen atom itself will generally favor para substitution.[7]

Visualizing the Directing Effects

The following diagram illustrates how the amino group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate sigma complex.

Caption: Resonance in aniline increases electron density at ortho and para positions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the challenges you may be facing in the lab.

Issue 1: Poor Regioselectivity in Vilsmeier-Haack Reaction

Question: I'm performing a Vilsmeier-Haack formylation on a substituted aniline and getting a mixture of ortho and para isomers. How can I improve the selectivity?

Answer: The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically generated from DMF and POCl₃), is a powerful formylation method.[8][9] However, its regioselectivity can be sensitive to several factors.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Steric Hindrance If your aniline has a small substituent, both ortho and para positions are sterically accessible. For larger substituents, the ortho position is more hindered, which should favor para formylation.Increase Steric Bulk: If para is the desired product, consider using an aniline with a bulkier substituent if your synthetic route allows. For ortho selectivity, minimizing steric hindrance is key.
Reaction Temperature Higher temperatures can sometimes overcome the activation energy barrier for the formation of the sterically hindered ortho isomer, leading to a mixture of products.Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often favors the thermodynamically more stable para isomer.
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to the different isomers.Solvent Screening: While Vilsmeier-Haack reactions are often run in excess DMF or a chlorinated solvent, a systematic solvent screen could reveal conditions that favor one isomer over the other.
Substituent Electronic Effects Strongly electron-donating groups will highly activate both ortho and para positions, potentially leading to a loss of selectivity.Protecting Group Strategy: If the amino group is too activating, consider converting it to a less activating amide (e.g., acetanilide). This will still direct ortho/para but can improve selectivity. The protecting group can be removed later.

Workflow for Troubleshooting Vilsmeier-Haack Regioselectivity

Vilsmeier_Troubleshooting Start Poor Regioselectivity (Ortho/Para Mixture) Check_Sterics Analyze Steric Hindrance of Substituent(s) Start->Check_Sterics Small_Sub Small Substituent Check_Sterics->Small_Sub Low Hindrance Large_Sub Large Substituent Check_Sterics->Large_Sub High Hindrance Lower_Temp Lower Reaction Temperature (e.g., 0°C) Small_Sub->Lower_Temp Large_Sub->Lower_Temp Para should be favored Solvent_Screen Perform Solvent Screen Lower_Temp->Solvent_Screen Protect_Amine Protect Amino Group (e.g., as Acetanilide) Solvent_Screen->Protect_Amine Analyze_Results Analyze o/p Ratio (GC-MS, NMR) Protect_Amine->Analyze_Results Analyze_Results->Check_Sterics No, Re-evaluate Desired_Selectivity Desired Selectivity Achieved Analyze_Results->Desired_Selectivity Yes

Caption: Troubleshooting workflow for poor regioselectivity in Vilsmeier-Haack reactions.

Issue 2: Achieving Ortho-Formylation

Question: My goal is to synthesize the ortho-formylated aniline, but the para isomer is the major product. What strategies can I employ to favor ortho substitution?

Answer: Achieving high ortho selectivity can be challenging due to steric hindrance. However, certain reactions are inherently biased towards ortho formylation.

Recommended Methods for Ortho-Formylation:

  • The Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glycerol or trifluoroacetic acid. The Duff reaction often shows a preference for ortho formylation, especially with phenols, and can be applied to anilines as well.[10][11][12][13][14] The mechanism is thought to involve a chelation-controlled delivery of the electrophile to the ortho position.

  • The Reimer-Tiemann Reaction: While primarily used for phenols, the Reimer-Tiemann reaction (using chloroform and a strong base) can also be applied to electron-rich heterocycles and anilines.[15][16] The reaction proceeds via a dichlorocarbene intermediate, and its interaction with the substrate often favors ortho substitution.[15] However, with anilines, a competing reaction is the formation of isonitriles (the Hofmann isonitrile synthesis), which can complicate the reaction.[17]

Key Considerations for Ortho-Selectivity:

  • Chelation Control: Employing additives or reaction conditions that can pre-coordinate to the aniline's amino group may help direct the electrophile to the nearby ortho position.

  • Minimizing Steric Hindrance: Using anilines with smaller substituents will naturally reduce the steric barrier to ortho attack.[6]

Issue 3: N-Formylation as a Side Reaction

Question: I'm attempting C-formylation, but I'm getting significant amounts of the N-formylated product (formanilide). How do I prevent this?

Answer: N-formylation is a common side reaction because the lone pair on the nitrogen is a highly accessible and reactive nucleophile.[18][19]

Solutions to Minimize N-Formylation:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before the formylation reaction. Converting the aniline to an acetanilide is a common approach. The amide is significantly less nucleophilic than the amine, preventing N-formylation and allowing the C-formylation to proceed. The protecting group can be easily removed by acid or base hydrolysis afterward.

  • Choice of Formylating Agent: Some formylation methods are more prone to N-formylation than others. Reactions using formic acid, for example, are often used specifically for N-formylation.[19][20] The Vilsmeier-Haack and Duff reactions are generally better suited for C-formylation of the aromatic ring.

Detailed Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack para-Formylation of an Acetanilide

This protocol is a general guideline and should be optimized for your specific substrate.

Materials:

  • Substituted Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the substituted acetanilide (1 equivalent) in a minimal amount of DCM or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired para-formylated product.

  • Deprotect the acetanilide via acid or base hydrolysis to yield the formylated aniline.

Protocol 2: General Procedure for Duff ortho-Formylation

This protocol is adapted for anilines and may require optimization.

Materials:

  • Substituted Aniline

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glycerol/Boric Acid

  • Hydrochloric acid (aqueous)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and HMTA (1.5-2 equivalents) in TFA.[21]

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Hydrolyze the intermediate by adding aqueous HCl and heating the mixture under reflux for 15-30 minutes.

  • Cool the reaction, neutralize with a suitable base (e.g., NaOH solution), and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the ortho-formylated aniline.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the development of novel therapeutics and functional materials, compounds such as 2-Chloro-8-ethyl-quinoline-3-carbaldehyde, a derivative of the versatile quinoline scaffold, hold significant interest due to their potential biological activities.[1] This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of this compound, alongside alternative spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide your structural elucidation workflow.

The Imperative of Unambiguous Structural Validation

The precise arrangement of atoms in this compound dictates its physicochemical properties and its interaction with biological targets. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data on connectivity and molecular weight, they offer indirect structural information.[2] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard, providing direct, high-resolution, three-dimensional structural data at the atomic level.[2] This technique is indispensable for confirming stereochemistry, identifying intermolecular interactions, and understanding crystal packing, all of which are critical for drug design and materials science.

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[4] The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional model of the atomic arrangement.[3][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. The following workflow outlines the key stages:

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing 4. Data Processing & Integration Data_Collection->Data_Processing Structure_Solution 5. Structure Solution Data_Processing->Structure_Solution Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Validation 7. Validation & Analysis Structure_Refinement->Validation Deposition 8. Deposition (e.g., CCDC) Validation->Deposition

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Detailed Experimental Protocol

1. Crystal Growth of this compound:

The initial and often most challenging step is obtaining high-quality single crystals.[5] For small organic molecules like our target compound, several techniques can be employed.[6]

  • Slow Evaporation:

    • Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane).[6][7]

    • Filter the solution to remove any particulate matter.[7]

    • Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[6]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) in a small, open vial.[6]

    • Place this inner vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether).[6]

    • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[6]

2. Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4][5]

  • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected by a detector.[4]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[8]

  • The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to generate an initial electron density map.

  • The atomic model is then refined against the experimental data using least-squares methods.[9] This iterative process involves adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[9] Software packages such as SHELX, Olex2, or PHENIX are commonly used for this purpose.[10][11]

Hypothetical Crystallographic Data for this compound
Parameter Value
Empirical formulaC₁₂H₁₀ClNO
Formula weight219.67
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 101.34(2)°
c = 9.345(5) Å, γ = 90°
Volume1150.1(9) ų
Z4
Density (calculated)1.268 Mg/m³
Absorption coefficient0.312 mm⁻¹
F(000)456
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8912
Independent reflections2514 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2514 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Data Deposition: Upon completion of the structure determination and refinement, the crystallographic information file (CIF) should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[12][13][14] This ensures the data is accessible to the wider scientific community.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the definitive 3D structure, other techniques are essential for a comprehensive characterization of this compound.

Analytical Techniques Comparison Figure 2: Comparison of Structural Validation Techniques X_Ray X-ray Crystallography (Solid State) Provides precise 3D atomic coordinates, bond lengths, and angles. Provides precise 3D atomic coordinates, bond lengths, and angles. X_Ray->Provides precise 3D atomic coordinates, bond lengths, and angles. Requires a single, high-quality crystal. Requires a single, high-quality crystal. X_Ray->Requires a single, high-quality crystal. Unambiguously determines stereochemistry and packing. Unambiguously determines stereochemistry and packing. X_Ray->Unambiguously determines stereochemistry and packing. NMR NMR Spectroscopy (Solution State) Determines the chemical environment and connectivity of atoms. Determines the chemical environment and connectivity of atoms. NMR->Determines the chemical environment and connectivity of atoms. Provides information about the molecule's dynamics in solution. Provides information about the molecule's dynamics in solution. NMR->Provides information about the molecule's dynamics in solution. Does not require crystallization. Does not require crystallization. NMR->Does not require crystallization. MS Mass Spectrometry (Gas Phase) Determines the molecular weight and elemental composition. Determines the molecular weight and elemental composition. MS->Determines the molecular weight and elemental composition. Provides information about fragmentation patterns, aiding in structural elucidation. Provides information about fragmentation patterns, aiding in structural elucidation. MS->Provides information about fragmentation patterns, aiding in structural elucidation. Requires only a very small amount of sample. Requires only a very small amount of sample. MS->Requires only a very small amount of sample.

Caption: Key features of X-ray crystallography, NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[15][16] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[17][18] For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the carbon-hydrogen framework and the relative positions of substituents.[17][19]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography NMR Spectroscopy
Sample State Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, chemical environment, dynamics
Strengths Unambiguous structure determinationProvides data on solution-state conformation
Limitations Requires high-quality crystals, static pictureIndirect structural information, less precise
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[20][21] It is used to determine the molecular weight and elemental composition of a compound.[22] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula for this compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[20]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Mass Spectrometry
Sample State Solid (single crystal)Gas phase (ions)
Information 3D atomic coordinatesMolecular weight, elemental formula, fragmentation
Strengths Definitive 3D structureHigh sensitivity, accurate mass determination
Limitations Requires crystallizationProvides no 3D structural information

Conclusion: A Synergistic Approach

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous, high-resolution three-dimensional structure that is essential for understanding its chemical and biological properties. However, a comprehensive characterization relies on a synergistic approach. NMR spectroscopy confirms the molecular structure in solution and provides insights into its dynamic behavior, while mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the scientific integrity of the structural assignment and providing a solid foundation for further research and development.

References

A Comparative Guide to 2-Chloro-8-ethyl-quinoline-3-carbaldehyde and Other Quinoline-3-carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1] Within this class, quinoline-3-carbaldehydes have emerged as particularly versatile intermediates, prized for their reactivity and the diverse biological activities of their derivatives, which span from anticancer to antimicrobial agents.[2][3] This guide provides an in-depth technical comparison of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde with other notable quinoline-3-carbaldehydes, offering insights into their synthesis, chemical properties, and biological performance, supported by experimental data.

The Quinoline-3-carbaldehyde Core: A Privileged Scaffold

Quinoline, a bicyclic aromatic compound, offers a unique electronic landscape that is amenable to a variety of chemical transformations. The introduction of a carbaldehyde group at the 3-position and a chlorine atom at the 2-position creates a highly reactive synthon. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group, combined with the leaving group potential of the chlorine atom, makes these molecules ideal precursors for a multitude of heterocyclic constructions and functional group interconversions.[1]

Synthesis of this compound: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate acetanilide precursor.

For the synthesis of this compound, the logical starting material would be N-(2-ethylphenyl)acetamide. The reaction proceeds through the formation of a Vilsmeier-Haack adduct which then acts as the electrophile in the cyclization process.

G A N-(2-ethylphenyl)acetamide C Electrophilic Cyclization & Formylation A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D This compound C->D Hydrolysis G cluster_0 Reactions at C3-Aldehyde cluster_1 Reactions at C2-Chloro A Condensation (e.g., with amines, active methylene compounds) B Oxidation (to carboxylic acid) C Reduction (to alcohol) D Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) E Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core This compound Core->A Core->B Core->C Core->D Core->E

References

A Comparative Spectroscopic Guide to Substituted Quinoline-3-Carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile synthetic utility and diverse biological activities necessitate a thorough understanding of their structural and electronic properties.[1] This document serves as a practical reference for researchers, offering a detailed analysis of how various substituents on the quinoline ring influence their spectroscopic signatures in UV-Vis, FT-IR, and NMR analyses. The experimental data presented herein is supported by theoretical principles to provide a comprehensive understanding of structure-property relationships.

Introduction to Quinoline-3-Carbaldehydes

Quinoline and its derivatives are fundamental scaffolds in numerous natural products and synthetic molecules with a wide range of biological activities.[1] The presence of the carbaldehyde group at the 3-position provides a reactive handle for further synthetic transformations, making these compounds valuable intermediates in the synthesis of more complex molecules.[1] The electronic and steric nature of substituents on the quinoline core can profoundly impact the molecule's reactivity, biological activity, and spectroscopic characteristics. A systematic comparison of these spectroscopic properties is crucial for facile identification, characterization, and optimization of these compounds in drug discovery and materials development pipelines.

A common and efficient method for the synthesis of 2-chloro-substituted quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of substituted acetanilides using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This synthetic route allows for the introduction of various substituents onto the benzene ring of the quinoline system.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are sensitive to the extent of π-conjugation and the electronic nature of substituents.

Influence of Substituents on λmax

The UV-Vis spectra of quinoline derivatives are characterized by π → π* transitions. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

  • Electron-donating groups (EDGs) such as hydroxyl (-OH) and amino (-NH₂) groups tend to cause a bathochromic shift. This is due to the delocalization of the lone pair of electrons from the substituent into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Electron-withdrawing groups (EWGs) like the nitro (-NO₂) group can also lead to a bathochromic shift, particularly when they extend the conjugation of the system. This effect is a result of lowering the energy of the lowest unoccupied molecular orbital (LUMO).

Comparative UV-Vis Data

The following table summarizes the UV-Vis absorption maxima for a selection of substituted quinoline-carbaldehydes. It is important to note that the solvent can also influence the λmax values (solvatochromism).

Substituent(s)Position(s)Solventλmax (nm)Reference
8-Hydroxy8Methanol395, 322, 263, 239[3]
8-Hydroxy8Methanol429, 350, 286, 267[4]

Note: Specific UV-Vis data for a wide range of substituted quinoline-3-carbaldehydes is not extensively available in single sources. The provided data is for related quinoline carbaldehydes and illustrates the expected absorption regions. Computational studies can be employed to predict the electronic spectra of these compounds.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are influenced by the surrounding chemical environment, including the electronic effects of substituents.

Key Vibrational Modes and Substituent Effects

For substituted quinoline-3-carbaldehydes, the most informative vibrational bands are those corresponding to the carbonyl (C=O) and C-Cl stretching, as well as the aromatic C=C and C-H vibrations.

  • Carbonyl (C=O) Stretching: The aldehyde C=O stretch is typically a strong band in the region of 1680-1715 cm⁻¹. The electronic nature of the substituents on the quinoline ring can modulate this frequency. EDGs can decrease the C=O bond order through resonance, leading to a lower vibrational frequency. Conversely, EWGs can increase the C=O bond order, resulting in a higher frequency.

  • Aromatic C=C Stretching: These vibrations appear in the 1450-1630 cm⁻¹ region and are characteristic of the quinoline ring system.

  • C-Cl Stretching: For 2-chloro derivatives, a band corresponding to the C-Cl stretch can be observed in the fingerprint region, typically around 770-850 cm⁻¹.

Comparative FT-IR Data

The following table presents the characteristic FT-IR absorption frequencies for several substituted 2-chloroquinoline-3-carbaldehydes.

Substituent(s)Position(s)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Reference
Unsubstituted-16901450-1600~850
6-Chloro6169316281038[2]
6-Hydroxy617131450-1600-
6-Nitro617051450-1600-
8-Methyl8-1585770[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment of each nucleus and their connectivity.

Substituent Effects on Chemical Shifts

The electronic effects of substituents significantly influence the chemical shifts of the quinoline protons and carbons.

  • Electron-Donating Groups (EDGs): Groups like -OH and -OCH₃ increase the electron density on the ring, leading to increased shielding of the nearby nuclei. This results in an upfield shift (lower ppm values) of the corresponding ¹H and ¹³C signals.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and -Cl decrease the electron density on the ring, causing deshielding of the nuclei. This leads to a downfield shift (higher ppm values) in the NMR spectra.

  • Aldehyde Proton: The proton of the -CHO group is highly deshielded and typically appears as a singlet in the range of δ 10.0-11.0 ppm.

Comparative ¹H NMR Data

The table below compares the ¹H NMR chemical shifts for various substituted 2-chloroquinoline-3-carbaldehydes. All spectra were recorded in CDCl₃ unless otherwise specified.

Substituent(s)Position(s)Aldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Other Signals (δ, ppm)Reference
Unsubstituted-10.59 (s, 1H)8.79 (s, H-4), 8.12 (d, H-8), 8.03 (d, H-5), 7.99 (t, H-6), 7.74 (t, H-7)-
6-Chloro610.8 (s, 1H)8.6 (s, H-4), 8.1 (m, H-8), 7.7 (m, H-5)-[2]
6-Nitro610.5 (s, 1H)8.9 (s, H-4), 8.1 (m, H-6, H-7), 7.7 (m, H-5)-[2]
8-Methyl810.45 (s, 1H)8.52 (s, H-4), 7.69-7.66 (d, H-5), 7.63-7.60 (d, H-7), 7.46-7.40 (t, H-6)2.69 (s, 3H, -CH₃)[6]
6-Hydroxy610.57 (s, 1H)8.68 (s, H-4), 8.01 (d, H-8), 7.75 (d, H-7), 7.28 (s, H-5)4.58 (s, 1H, -OH)
Comparative ¹³C NMR Data

The following table provides a comparison of the ¹³C NMR chemical shifts for selected substituted 2-chloroquinoline-3-carbaldehydes in CDCl₃.

Substituent(s)Position(s)Aldehyde-C (δ, ppm)Aromatic-C (δ, ppm)Other Signals (δ, ppm)Reference
6-Chloro6189.49--[2]
6-Nitro6189.31--[2]
8-Methyl8189.51-17.37 (-CH₃)[2]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

Sample Preparation
  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.

  • FT-IR Spectroscopy: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Instrumentation and Data Acquisition
  • UV-Vis Spectrophotometer: Record the spectrum over a range of 200-800 nm. Use the solvent as a blank for baseline correction.

  • FT-IR Spectrometer: Acquire the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Visualizing the Concepts

Molecular Structure and Substitution Patterns

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Quinoline-3-Carbaldehyde UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis FT_IR FT-IR Spectroscopy Synthesis->FT_IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Electronic_Transitions Electronic Transitions (λmax) UV_Vis->Electronic_Transitions Functional_Groups Functional Groups (Vibrational Frequencies) FT_IR->Functional_Groups Molecular_Structure Molecular Structure (Chemical Shifts, Coupling Constants) NMR->Molecular_Structure

References

A Comparative Guide to the Cytotoxic Activity of Novel Quinoline-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Within the realm of oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and the disruption of tubulin polymerization.[1][2][3] This guide provides a comparative analysis of novel quinoline-carbaldehyde derivatives, focusing on their cytotoxic activities against various human cancer cell lines and elucidating the experimental frameworks used for their evaluation.

Featured Derivatives: A Glimpse into Structural Diversity and Potency

Recent research has yielded several promising quinoline-carbaldehyde derivatives. For this guide, we will compare representative compounds from three distinct series: hydrazones, nitro/amino-substituted quinolines, and Schiff's bases.

  • Quinoline-3-Carbaldehyde Hydrazones: A study by Matias et al. explored a series of quinoline-3-carbaldehyde hydrazones. Among them, 2-(1H-benzo[d][1][2][4]triazol-1-yl)-3-[(2-(pyridin-2-yl)hydrazonomethyl]-quinoline (Compound 5e) emerged as a highly potent derivative.[1] The synthesis involves the condensation of 2-(1H-benzo[d][1][2][4]triazol-1-yl)quinoline-3-carbaldehyde with appropriate hydrazines.[1]

  • Substituted Quinoline-Carbaldehydes: Research into the functionalization of the quinoline core has shown that substituent groups dramatically influence cytotoxicity. Hami and Zibaseresht evaluated 8-nitro-7-quinolinecarbaldehyde (Compound E) and its amino analogue, 8-Amino-7-quinolinecarbaldehyde (Compound F) , against colorectal carcinoma cells.[4] These compounds are typically synthesized through a sequence of nitration, oxidation, and reduction reactions starting from methylquinoline isomers.[4]

  • Quinoline-Benzothiazole Schiff's Bases: A newer series of hybrids combines the quinoline and benzothiazole scaffolds via an imine (-CH=N-) linkage. One of the most active compounds identified was (E)-1-(6-nitrobenzo[d]thiazol-2-yl)-N-((2-chloroquinolin-3-yl)methylene)methanamine (Compound 5i) , synthesized through the condensation of 2-chloroquinoline-3-carbaldehyde and a substituted benzothiazole amine.[5]

Comparative Cytotoxic Activity: An Objective Analysis

The in vitro cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates higher potency. The data below, compiled from multiple studies, compares the performance of our featured derivatives against various human cancer cell lines, with the widely-used chemotherapeutic agent Doxorubicin included as a benchmark.[5][6]

Compound/DerivativeClassTarget Cell LineCancer TypeIC₅₀ (µM)Source
Compound 5e HydrazoneDAN-GPancreatic Cancer1.23[1]
LCLC-103HLung Cancer1.49[1]
SISOCervical Cancer1.41[1]
Compound E Nitro-CarbaldehydeCaco-2Colorectal Carcinoma0.53[4]
Compound F Amino-CarbaldehydeCaco-2Colorectal Carcinoma1.14[4]
Compound 5i Schiff's BaseMCF-7Breast Cancer10.65[5]
A549Lung Cancer10.89[5]
Doxorubicin Standard DrugMCF-7Breast Cancer~1-2[6]
A549Lung Cancer~0.5-1[5]

Analysis of Structure-Activity Relationships (SAR):

  • Impact of Heterocyclic Substituents: The work on hydrazones revealed that lipophilicity plays a key role. Derivatives containing a more lipophilic 1,2,3-benzotriazole ring (like Compound 5e) exhibited significantly higher cytotoxic effects compared to those with a less lipophilic 1,2,4-triazole ring, which were largely inactive.[1]

  • Influence of Functional Groups: The comparison between Compound E (nitro-substituted) and Compound F (amino-substituted) is particularly insightful. The nitro-aldehyde derivative (E) showed the highest cytotoxicity (IC₅₀ = 0.53 µM).[4] The reduction of the nitro group to an amine (F) resulted in a decrease in cytotoxic activity (IC₅₀ = 1.14 µM), highlighting the electron-withdrawing nitro group's contribution to the compound's potency against the Caco-2 cell line.[4]

  • Hybrid Scaffolds: While Compound 5i showed activity in the low micromolar range, its potency was less than the benchmark Doxorubicin and the other featured derivatives.[5] This suggests that while the hybrid scaffold is a valid approach, further optimization of the substituents on both the quinoline and benzothiazole rings is necessary to enhance potency.

Plausible Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects through multiple pathways.[3] While the precise mechanism for each novel compound requires specific investigation, the known targets for this class of molecules provide a strong basis for hypothesis. Potential mechanisms include the induction of apoptosis (programmed cell death), intercalation into DNA, and the inhibition of key enzymes like topoisomerases or protein kinases that are critical for cancer cell survival and proliferation.[1][6]

G cluster_cell Cancer Cell QC Quinoline-Carbaldehyde Derivative Mito Mitochondria QC->Mito Induces Stress DNA Nuclear DNA QC->DNA Intercalation Topo Topoisomerase QC->Topo Inhibition Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Topo->DNA

Caption: Plausible mechanisms of quinoline-carbaldehyde derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Objective: To determine the IC₅₀ value of a test compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[5][8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test quinoline-carbaldehyde derivatives, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (Positive Control)

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

    • Causality: This density ensures that cells are in the logarithmic growth phase during the experiment and provides a linear response range for the assay.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include "vehicle control" wells containing cells treated with the medium and the same concentration of DMSO used for the test compounds.[10]

    • Include "blank" wells containing only the culture medium to measure background absorbance.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt into a purple formazan crystal, which is insoluble in aqueous solutions.[7]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Causality: DMSO is a powerful solvent required to dissolve the intracellular formazan crystals, resulting in a colored solution whose absorbance can be measured.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G start Start step1 1. Seed Cells (5x10³ cells/well) in 96-well plate start->step1 step2 2. Incubate 24h (37°C, 5% CO₂) step1->step2 step3 3. Treat Cells (Test Compounds, Controls) step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Solution (10 µL/well) step4->step5 step6 6. Incubate 3-4h step5->step6 step7 7. Solubilize Formazan (100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Calculate % Viability & Determine IC₅₀ step8->step9 end End step9->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The novel quinoline-carbaldehyde derivatives presented in this guide demonstrate significant cytotoxic activity against a range of human cancer cell lines. The high potency of compounds like the hydrazone 5e and the nitro-carbaldehyde E, with IC₅₀ values in the low- to sub-micromolar range, positions them as promising lead compounds for further development.[1][4] The structure-activity relationship data clearly indicates that cytotoxicity can be finely tuned by modifying substituents on the quinoline core.

Future work should focus on expanding the library of these derivatives to further optimize their potency and selectivity for cancer cells over normal cells.[11] In-depth mechanistic studies are required to identify the specific cellular targets and signaling pathways affected by the most active compounds. Ultimately, promising candidates should advance to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, paving the way for the potential development of new and effective anticancer therapeutics.[8]

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigor in Evaluating Quinoline Scaffolds

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] From established antimalarials like chloroquine to next-generation anticancer agents, quinoline derivatives are a focal point of drug discovery programs worldwide.[3][4] Their therapeutic potential spans antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, among others.[1][5] However, the promise of any new chemical entity hinges on the reliability and reproducibility of its experimental results.

This guide provides an in-depth framework for the cross-validation of experimental data for quinoline derivatives. As Senior Application Scientists, we understand that robust data is the bedrock of translational research. Merely generating a result is insufficient; we must build a self-validating system of experiments that confirms the activity, elucidates the mechanism, and provides a clear, objective comparison to existing alternatives. This document eschews a rigid template, instead focusing on the causal logic behind experimental choices and the integration of orthogonal assays to build a comprehensive and trustworthy data package.

Part 1: Cross-Validation in Anticancer Activity Assessment

The anticancer potential of quinoline derivatives is a major area of research, with compounds being investigated as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization, among other targets.[6][7][8] A claim of anticancer activity must be substantiated by a multi-pronged approach that moves from general cytotoxicity to specific mechanistic insights.

Initial Screening: Establishing Cytotoxicity

The first step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common starting point.

Causality Behind the Choice: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[9] Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring into a purple formazan product, providing a proxy for cell viability. It is a high-throughput, cost-effective method ideal for screening a library of derivatives to identify initial hits and determine the half-maximal inhibitory concentration (IC50).

Trustworthiness Through Protocol Design: A valid cytotoxicity assay requires meticulous controls. It is crucial to run parallel assays with a known anticancer drug as a positive control (e.g., Doxorubicin) and the vehicle (typically DMSO) as a negative control to ensure the observed effects are due to the compound itself.[10] Furthermore, potential compound interference, such as direct reduction of MTT or colorimetric overlap, must be ruled out.[11]

Comparative Analysis of Anticancer Activity

For a result to be meaningful, it must be contextualized. Comparing the IC50 values of novel derivatives against a standard chemotherapeutic agent or previously published quinoline analogues provides a clear benchmark of potency.

Table 1: Illustrative Comparative Cytotoxicity of Quinoline Derivatives Against MCF-7 Breast Cancer Cells

Compound IC50 (µM) [Source] Mechanism of Action (if known) [Source]
Novel Derivative Q-1 Experimental Data To be determined
Novel Derivative Q-2 Experimental Data To be determined
Doxorubicin (Standard) 0.85[3] Topoisomerase II Inhibition[7]

| Compound 37 (Published) | 3.46[12] | EGFR Tyrosine Kinase Inhibition[12] |

Orthogonal Validation: Confirming the Mode of Cell Death

An IC50 value from an MTT assay indicates reduced cell viability but doesn't explain how the cells are dying. Cross-validation with an orthogonal assay is essential. An Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, can distinguish between apoptosis (programmed cell death) and necrosis.

Causality Behind the Choice: Apoptosis is a common mechanism for anticancer drugs.[6][13] This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, a fluorescent agent that stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This provides a quantitative measure of the induced cell death pathway, validating the cytotoxic effect observed in the MTT assay.[13]

Experimental Workflow and Protocols

A logical workflow ensures reproducibility and minimizes variability.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Mechanism A Synthesized Quinoline Derivatives Library B MTT Cytotoxicity Assay (e.g., MCF-7, HeLa, K-562) A->B Treat Cells C Determine IC50 Values Identify 'Hit' Compounds B->C Analyze Data D Annexin V / PI Assay (Flow Cytometry) C->D Validate Hits E Cell Cycle Analysis (e.g., Propidium Iodide Staining) C->E Mechanistic Insight F Confirm Apoptosis & Determine Cell Cycle Arrest D->F E->F

Caption: Workflow for anticancer activity cross-validation.

Detailed Protocol: MTT Cytotoxicity Assay [10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[10]

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.[10]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Cross-Validation in Antimicrobial Efficacy Testing

Quinoline derivatives have long been investigated for their antimicrobial properties.[14][15] Validating the efficacy of a new antibacterial or antifungal agent requires standardized methods to ensure the results are comparable across different studies and laboratories.

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial testing, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[16][17]

Causality Behind the Choice: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format.[16][18] It provides a precise numerical value (the MIC) that is more informative than qualitative methods like disk diffusion.

Trustworthiness Through Protocol Design: Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount.[18] This includes using a standardized bacterial inoculum (typically ~5×10^5 CFU/mL), appropriate growth media (e.g., Mueller-Hinton Broth), and defined incubation conditions.[16][17] Including quality control strains with known MIC values (e.g., E. coli ATCC 25922) is mandatory for validating the assay's accuracy.[18]

Comparative Analysis of Antimicrobial Activity

The potency of a new quinoline derivative is best understood when compared to clinically relevant antibiotics and other compounds within the same class.

Table 2: Illustrative Comparative MIC Values (µg/mL) of Quinoline Derivatives

Compound S. aureus (MRSA) [Source] E. coli [Source] P. aeruginosa [Source]
Novel Derivative Q-3 Experimental Data Experimental Data Experimental Data
Compound 5d (Published) 0.125-8[19] 0.125-8[19] 0.125-8[19]
Compound 2 (Published) 3.0[20] Not Reported Not Reported

| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 |

Orthogonal Validation: Distinguishing Bacteriostatic vs. Bactericidal Activity

The MIC value reveals the concentration that inhibits growth but does not indicate whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). This distinction is clinically significant. The Minimum Bactericidal Concentration (MBC) assay provides this crucial cross-validation.

Causality Behind the Choice: The MBC is determined by sub-culturing the contents from the clear wells of the MIC plate onto antibiotic-free agar. If the compound is bactericidal, no growth will occur. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Workflow and Protocols

A systematic approach ensures that MIC and MBC are determined accurately.

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Plate & Incubate (16-20h, 35°C) A->C B Prepare Serial Dilutions of Quinoline Derivative in 96-Well Plate B->C Add Inoculum D Read MIC: Lowest concentration with no visible growth C->D Visual Inspection E Plate Aliquots from Clear Wells onto Agar Plates D->E Sub-culture F Incubate Agar Plates (18-24h, 35°C) E->F G Read MBC: Lowest concentration with no colony growth (≥99.9% kill) F->G Count Colonies

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution MIC Assay [16][18]

  • Inoculum Preparation: Prepare a bacterial suspension from colonies grown on an agar plate, adjusting the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivative in CAMHB. Well 11 should contain only inoculated broth (growth control), and well 12 should contain only uninoculated broth (sterility control).[18]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.[17]

Conclusion: Building a Foundation of Trustworthy Data

The cross-validation of experimental results is not a mere formality but a core tenet of scientific integrity. For a promising class of compounds like quinoline derivatives, establishing a robust, multi-faceted data package is essential for advancing a project from the bench to preclinical development. By employing orthogonal assays, adhering to standardized protocols, and contextualizing data through objective comparisons, researchers can build a compelling and trustworthy case for their novel compounds. This rigorous approach minimizes the risk of pursuing false positives and ultimately accelerates the path toward discovering new and effective therapeutics.

References

A Senior Application Scientist's Guide to Confirming Quinoline Derivative Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Limits of 1D NMR in Quinoline Analysis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including antimalarials like quinine and chloroquine, as well as functional organic materials.[1] While fundamental one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy—¹H and ¹³C—provides the initial blueprint of a molecule, it often falls short in the face of complex substitution patterns on the quinoline ring. The aromatic region of the ¹H NMR spectrum (typically 6.5-9.0 ppm) frequently becomes a dense forest of overlapping multiplets, making unambiguous assignment of each proton and carbon a formidable challenge.[2] Simple analysis of coupling constants and chemical shifts can be inadequate for complete and confident structure elucidation.[3]

This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool. By spreading spectral information across a second frequency dimension, 2D NMR resolves signal overlap and, more importantly, reveals through-bond and through-space correlations between nuclei.[4] This guide provides a systematic, field-proven workflow for leveraging a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to achieve unambiguous, self-validating structural confirmation of quinoline derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only acquire data but to strategically interrogate their molecules.

The 2D NMR Toolkit: A Comparative Analysis for Quinoline Scaffolds

The power of 2D NMR lies in using a combination of experiments where the output of one informs the interpretation of the next. Each experiment provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton Framework
  • Core Function: Identifies protons that are spin-spin coupled, typically through two or three bonds (¹H-C-¹H or ¹H-C-C-¹H).[2] It is the primary tool for tracing the connectivity of protons within distinct spin systems.

  • Why We Use It First: For a typical quinoline, the protons on the pyridine ring (e.g., H-2, H-3, H-4) and the benzene ring (e.g., H-5, H-6, H-7, H-8) form separate spin systems. COSY is the most direct way to "walk" along these chains of coupled protons, establishing their relative positions.[3] An off-diagonal cross-peak in a COSY spectrum is definitive proof that the two corresponding protons on the axes are neighbors.[5]

  • Limitation: COSY cannot see past non-protonated carbons or heteroatoms. It will define fragments of the molecule, but it cannot connect these fragments.

HSQC (Heteronuclear Single Quantum Coherence): The C-H Connectivity Map
  • Core Function: Correlates each proton directly to the carbon atom it is attached to (¹JCH coupling).[6]

  • Why It's Essential: HSQC is the ultimate tool for resolving proton signal overlap. By spreading the crowded ¹H signals across the much wider ¹³C chemical shift range, even protons with identical chemical shifts can be resolved if their attached carbons differ.[2] It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons. An "edited" HSQC can further provide multiplicity information, distinguishing CH/CH₃ groups from CH₂ groups by their phase.[7]

  • Limitation: HSQC only shows direct, one-bond connections. It provides no information about quaternary carbons or how different C-H fragments are connected to each other.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
  • Core Function: Detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[8]

  • Why It's the Keystone Experiment: HMBC is the master experiment for piecing the entire molecule together. It is used to:

    • Connect Fragments: It reveals correlations between proton spin systems identified in the COSY, bridging the gaps. For example, a correlation from H-4 to C-5 links the pyridine and benzene ring systems.

    • Assign Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC is the only way to assign them by observing correlations from nearby protons.[8]

    • Confirm Substituent Positions: A proton on a substituent (e.g., a methyl group) will show a 2- or 3-bond correlation to the carbon(s) it is attached to on the quinoline ring, definitively confirming its location.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy): Confirming Through-Space Proximity
  • Core Function: Identifies protons that are close to each other in 3D space, regardless of whether they are connected through bonds.[9]

  • Why It's Used: While often critical for stereochemical analysis in complex natural products, for planar systems like quinoline, NOESY serves as a powerful confirmatory tool.[10] It can verify assignments by showing expected spatial proximities (e.g., between H-4 and H-5, or between H-8 and a substituent at C-7). For derivatives with flexible side chains, NOESY is crucial for determining the molecule's preferred conformation.[10]

Comparison of Key 2D NMR Experiments
ExperimentInformation ProvidedPrimary Use for QuinolinesCausality/Advantage
COSY ¹H—¹H through-bond correlations (2-3 bonds)Tracing proton connectivity within the pyridine and benzene rings.Quickly establishes the proton framework and identifies isolated spin systems.
HSQC ¹H—¹³C direct one-bond correlationsUnambiguously assigning protons to their attached carbons.Resolves severe ¹H signal overlap by utilizing the large ¹³C chemical shift dispersion.
HMBC ¹H—¹³C long-range correlations (2-3 bonds)Connecting molecular fragments, assigning quaternary carbons, and confirming substituent positions.The definitive experiment for assembling the complete molecular structure from the pieces identified by COSY and HSQC.
NOESY ¹H—¹H through-space correlationsConfirming assignments via spatial proximity and determining conformation/stereochemistry.Provides orthogonal, distance-based information to validate the bond-based assignments.

A Validated Workflow for Quinoline Structure Elucidation

A robust analytical approach relies on a logical sequence of experiments where each step builds upon the last. The following workflow represents a self-validating system for structure confirmation.

G cluster_0 A Step 1: Acquire 1D Spectra (¹H, ¹³C, DEPT) B Step 2: Acquire 2D COSY A->B  Initial Blueprint C Step 3: Acquire 2D HSQC B->C  Identify ¹H Spin Systems D Step 4: Acquire 2D HMBC C->D  Link ¹H to ¹³C Nuclei E Step 5 (Optional): Acquire 2D NOESY D->E  Confirm Spatial Proximity F Final Structure Confirmed D->F  Assemble Molecular Skeleton E->F

Caption: A logical workflow for NMR structure elucidation.

Case Study: Unambiguous Assignment of 6-methoxy-2-methylquinoline

Let's apply this workflow to a hypothetical substituted quinoline. After synthesis, the researcher obtains the following 1D NMR data but is unsure of the exact substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-methoxy-2-methylquinoline (in CDCl₃)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2158.5---
2-CH₃25.12.65s-
3121.87.20d8.4
4136.07.95d8.4
4a128.0---
5129.57.98d9.2
6157.0---
6-OCH₃55.43.90s-
7107.57.30dd9.2, 2.7
8122.57.05d2.7
8a144.2---
2D NMR Data Interpretation:
  • COSY Analysis:

    • A strong cross-peak between the doublets at 7.95 ppm (H-4) and 7.20 ppm (H-3) confirms their adjacency in the pyridine ring.

    • A separate spin system is observed: a cross-peak connects the doublet at 7.98 ppm (H-5) to the double-doublet at 7.30 ppm (H-7) . Another cross-peak connects 7.30 ppm (H-7) to the doublet at 7.05 ppm (H-8) . This traces the H-5 -> H-7 -> H-8 connectivity, indicating a substitution at position 6.

  • HSQC Analysis:

    • This experiment directly links each proton signal to its corresponding carbon signal in Table 1 (e.g., 2.65 ppm correlates to 25.1 ppm; 7.20 ppm correlates to 121.8 ppm, etc.), confirming all C-H attachments.

  • HMBC Analysis (The Decisive Data):

    • Placing the Methyl Group: The methyl protons at 2.65 ppm (2-CH₃) show strong correlations to the quaternary carbon at 158.5 ppm (C-2) and the methine carbon at 121.8 ppm (C-3) . This unambiguously places the methyl group at the C-2 position.

    • Placing the Methoxy Group: The methoxy protons at 3.90 ppm (6-OCH₃) show a strong ³J correlation to the quaternary, oxygenated carbon at 157.0 ppm (C-6) . This is the key correlation that confirms the position of the methoxy group.

    • Bridging the Rings: The proton at 7.98 ppm (H-5) shows correlations to the quaternary carbons C-4a (128.0 ppm) and C-8a (144.2 ppm) , stitching the two ring systems together and confirming the H-5 assignment.

The combination of these 2D NMR experiments provides a network of interlocking, self-consistent correlations that leaves no doubt as to the final structure.

G H3 H-3 H4 H-4 H5 H-5 H7 H-7 H8 H-8 Me_H 2-CH3 OMe_H 6-OCH3 C2 C-2 C3 C-3 C6 C-6 p_Me_H p_C2 p_Me_H->p_C2 HMBC p_C3 p_Me_H->p_C3 p_OMe_H p_C6 p_OMe_H->p_C6 HMBC p_H5 p_C4a p_H5->p_C4a HMBC p_C8a p_H5->p_C8a H3_pos H4_pos H3_pos->H4_pos COSY H5_pos H7_pos H5_pos->H7_pos COSY H8_pos H7_pos->H8_pos

Caption: Key COSY and HMBC correlations for structural assignment.

Field-Proven Experimental Protocols

The quality of 2D NMR data is paramount. The following are standardized, robust protocols for acquiring high-quality spectra.

Sample Preparation

A self-validating protocol begins with a properly prepared sample.

  • Mass: Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H-detected experiments (COSY, HSQC, HMBC).[2]

  • Solvent: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent.[2] Ensure the solution is clear and free of any particulate matter; filter if necessary.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

Spectrometer Setup (General)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Good shims are critical for high resolution in 2D spectra.[11]

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).[2] This spectrum is used to determine the spectral width (SW) needed for all subsequent ¹H-detected experiments.[11]

Protocol: 2D ¹H-¹H COSY Acquisition

This protocol establishes the crucial proton-proton correlations.

  • Load Pulse Program: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).[12]

  • Set Spectral Width (SW): Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals identified in the 1D spectrum.[2]

  • Set Data Points: Use typical values of 2048 points in F2 and 256-512 points (increments) in F1. More points in F1 improve resolution but increase experiment time.[2]

  • Set Scans (NS): Use 2 to 8 scans per increment. Increase for dilute samples to improve the signal-to-noise ratio.[2]

  • Acquisition & Processing: Start the acquisition. After completion, perform a 2D Fourier transform, apply a suitable window function (e.g., sine-bell), and phase the spectrum. Symmetrization can be used to reduce artifacts.[2]

Protocol: 2D ¹H-¹³C HSQC & HMBC Acquisition

These protocols map the heteronuclear correlations.

  • Load Pulse Program: Load a standard gradient-selected, sensitivity-improved HSQC (e.g., hsqcedetgpsisp2.2) or HMBC (e.g., hmbcgplpndqf) pulse sequence.

  • Set Spectral Widths:

    • F2 (¹H): Set the SW to the value determined from the 1D ¹H spectrum.

    • F1 (¹³C): Set the SW to encompass all expected carbon signals (e.g., 0-160 ppm for most quinolines).

  • Set Data Points: Use typical values of 2048 points in F2 and 256-512 points in F1.

  • Set Scans (NS): Use 4 to 16 scans per increment. HMBC often requires more scans than HSQC due to the weaker long-range couplings.

  • Optimize Coupling Constant: For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz, which covers most ²JCH and ³JCH correlations.

  • Acquisition & Processing: Start the acquisition. After completion, perform a 2D Fourier transform, apply appropriate window functions, and phase the spectrum.

Conclusion: An Integrated Approach to Certainty

The structural confirmation of novel quinoline derivatives should not be a matter of interpretation but of demonstration. A 1D NMR spectrum provides a hypothesis; a full suite of 2D NMR experiments provides the proof. By systematically applying COSY to define proton networks, HSQC to link protons to their carbons, and HMBC to assemble the complete molecular skeleton, researchers can build an unassailable, multi-layered case for their proposed structure. This integrated approach, where each experiment cross-validates the others, embodies the principles of scientific rigor and provides the absolute certainty required for publication, patenting, and advancing drug development programs.

References

A Comparative Guide to the Efficacy of 2-Chloro-quinoline-3-carbaldehyde Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated as potential therapeutic agents for various diseases, with a significant focus on oncology.[4][5][6] The planar nature of the quinoline ring allows it to intercalate with DNA, and its derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of cell signaling pathways leading to apoptosis and cell cycle arrest.[1][5]

2-Chloro-quinoline-3-carbaldehyde: A Versatile Precursor for Anti-Cancer Agents

2-Chloro-quinoline-3-carbaldehyde serves as a key intermediate in the synthesis of a multitude of quinoline-based compounds with potential anti-cancer properties.[7] The presence of the reactive chloro and carbaldehyde groups allows for diverse chemical modifications, leading to the generation of extensive libraries of derivatives for screening. This guide will explore the efficacy of several such derivatives.

Comparative Efficacy of 2-Chloro-quinoline-3-carbaldehyde Derivatives

The anti-proliferative activity of various 2-chloro-quinoline-3-carbaldehyde derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.

Schiff's Base Derivatives

Schiff's bases synthesized from 2-chloro-quinoline-3-carbaldehyde and various benzothiazole derivatives have demonstrated notable anti-cancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5c MCF7 (Breast)12.73Doxorubicin-
5f MCF7 (Breast)13.78Doxorubicin-
5i MCF7 (Breast)10.65Doxorubicin-
5c A549 (Lung)13.76Doxorubicin-
5f A549 (Lung)13.44Doxorubicin-
5i A549 (Lung)10.89Doxorubicin-

Table 1: In vitro anti-cancer activity of Schiff's base derivatives of 2-chloro-quinoline-3-carbaldehyde against MCF7 and A549 cell lines.[8]

Hydrazone Derivatives

A series of novel quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones derived from 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde (a derivative of 2-chloro-quinoline-3-carbaldehyde) have been synthesized and evaluated for their in vitro cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)
5e DAN-G (Pancreatic)1.23
7a DAN-G (Pancreatic)2.54
9h DAN-G (Pancreatic)3.12
5e LCLC-103H (Lung)7.39
7a LCLC-103H (Lung)>10
9h LCLC-103H (Lung)>10
5e SISO (Cervical)2.11
7a SISO (Cervical)3.45
9h SISO (Cervical)1.98

Table 2: In vitro cytotoxic activity of benzotriazole-containing quinoline derivatives against various cancer cell lines.[1]

Experimental Protocols: Assessing Anti-proliferative Activity

The determination of the anti-proliferative effects of these compounds is crucial for their evaluation as potential anti-cancer agents. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The choice of seeding density is critical to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many of these specific derivatives are still under investigation, quinoline-based anti-cancer agents are known to target various cellular processes.

Potential_Signaling_Pathway Quinoline_Derivative Quinoline_Derivative Growth_Factor_Receptor Growth Factor Receptor Quinoline_Derivative->Growth_Factor_Receptor Inhibition DNA_Damage DNA Damage Quinoline_Derivative->DNA_Damage Induction PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression p53 p53 DNA_Damage->p53 Apoptosis_Induction Induction of Apoptosis p53->Apoptosis_Induction Experimental_Workflow Synthesis Synthesis of Quinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (MTT Assay) Characterization->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth procedural guidance for the safe handling and disposal of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde (CAS No. 335196-05-9). As a compound featuring a halogenated quinoline core and a reactive aldehyde group, it requires a meticulous approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Core Principles of Disposal - Understanding the Hazard

The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. This compound's structure presents a multi-faceted hazard profile that informs every step of its waste management.

  • Halogenated Aromatic System: The presence of a chlorine atom on the quinoline ring places this compound in the category of halogenated organic waste.[1] Such compounds are often persistent in the environment and can be toxic.[1][2] Improper disposal, especially via non-incineration methods, can lead to the formation of hazardous byproducts. Consequently, federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that wastes containing chlorinated solvents or compounds be managed as hazardous waste.[3]

  • Quinoline Core: The quinoline scaffold is a common motif in biologically active compounds and pharmaceuticals.[4] However, quinoline itself is classified as potentially toxic if ingested or absorbed through the skin and may have long-term adverse effects on aquatic life.[5][6] Therefore, derivatives must be handled with the assumption of potential biological activity and toxicity.

  • Aldehyde Functionality: The carbaldehyde group is a reactive functional group. While specific reactivity data for this compound is limited, aldehydes as a class can be irritants. Safety Data Sheets (SDS) for analogous compounds, such as 2-Chloroquinoline-3-carbaldehyde, list it as a cause of serious skin and eye irritation and a potential respiratory irritant.[7][8][9]

These structural features necessitate a disposal plan centered on segregation, containment, and destruction by approved methods, primarily high-temperature incineration.

Hazard ClassAssociated Structural FeatureRationale and Primary Concern
Halogenated Organic Waste 2-Chloro groupRequires specific high-temperature incineration to prevent formation of toxic dioxins. Governed by strict environmental regulations.[3]
Potential Acute Toxicity Quinoline Core & AldehydeCauses skin, eye, and respiratory irritation.[8] Assumed to be harmful if swallowed or inhaled based on data for similar compounds.[6]
Environmental Hazard Halogenated Aromatic SystemPotential for persistence and long-lasting damage to aquatic ecosystems.[1][2]
Chemical Reactivity Aldehyde GroupIncompatible with strong oxidizing agents.[10]

Part 2: Pre-Disposal Protocols: Safeguarding the Laboratory Environment

Effective waste management begins long before the waste container is full. It starts with proper handling and rigorous segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure during handling and waste consolidation.[11]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution PrepChemical splash gogglesDouble-gloving (nitrile or neoprene)Flame-resistant lab coatN95 respirator or higher (if not in a fume hood)
Reactions & PurificationsChemical splash goggles and face shieldDouble-gloving (nitrile or neoprene)Flame-resistant lab coatWork within a certified chemical fume hood
Waste ConsolidationChemical splash goggles and face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant apron over lab coatWork within a certified chemical fume hood
Waste Segregation: The Most Critical Step

The cardinal rule of chemical waste disposal is proper segregation. Commingling of halogenated and non-halogenated waste streams is a frequent and costly error in laboratory settings.

Why Segregate?

  • Regulatory Compliance: Disposal facilities have specific permits for different waste types. Mixing waste streams can violate these permits.

  • Disposal Method: Halogenated waste requires high-temperature incineration. Non-halogenated flammable solvents may be fuel-blended, a different and often less expensive disposal route. Mixing them forces the entire volume to be treated as the more hazardous (and expensive) type.[12]

  • Safety: Never mix incompatible waste streams, such as this compound with strong oxidizing agents, in the same container.[2]

All waste generated from handling this compound must be collected in a container designated exclusively for Halogenated Organic Waste .

WasteSegregation cluster_generation Waste Generation Point cluster_streams Waste Segregation Decision cluster_containers Designated Waste Containers Generate Generate Waste (e.g., contaminated gloves, solutions) IsHalogenated Is waste halogenated? Generate->IsHalogenated Halogenated Halogenated Waste (e.g., Chloroform, Dichloromethane, This compound) IsHalogenated->Halogenated  Yes   NonHalogenated Non-Halogenated Waste (e.g., Acetone, Ethanol, Hexanes) IsHalogenated->NonHalogenated  No   EHS Store in Satellite Accumulation Area for EHS Disposal Halogenated->EHS NonHalogenated->EHS

Caption: Waste Segregation Workflow

Part 3: Step-by-Step Disposal and Decontamination Workflow

Follow this procedural workflow for all materials contaminated with this compound.

Step 1: Waste Containerization
  • Select the Right Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, threaded screw cap.[2][13]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag.[12][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" and any solvents used. Do not use abbreviations.

    • The primary hazards (e.g., Toxic, Irritant).

    • The date of first accumulation.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[12][13]

Step 2: Collecting Different Waste Forms
  • Solid Waste: Collect unreacted compound, contaminated weighing papers, gloves, and paper towels in the designated solid halogenated waste container.

  • Liquid Waste: Collect solutions containing the compound and any solvent rinses in the designated liquid halogenated waste container. Do not overfill containers; leave at least 10% headspace.

  • Sharps: Needles or contaminated glassware shards must be placed in a designated sharps container.

  • Decontamination of Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone). This rinseate is now considered hazardous and must be added to the liquid halogenated waste container.[14]

Step 3: Managing Spills

For minor spills of manageable amounts:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent pad to cover and contain the spill.[2]

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into the solid halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly with a solvent-moistened towel, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA). The container must be within secondary containment to prevent spills.[2][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[14]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety, precision, and procedural excellence. This guide provides essential operational protocols for the safe handling of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde (CAS No. 335196-05-9). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The structural features of this compound—a halogenated quinoline scaffold coupled with a reactive aldehyde group—dictate a stringent approach to personal protection and environmental control. This document is your operational blueprint for minimizing risk and ensuring experimental integrity from procurement to disposal.

Hazard Assessment: Understanding the "Why"

While comprehensive toxicological data for this compound is not extensively published, we can infer its hazard profile from its chemical class and data on structurally similar compounds. The primary supplier, Matrix Scientific, classifies the compound as an "Irritant".[1] This is consistent with safety data for analogous chloro-quinoline carbaldehydes, which are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6]

The quinoline ring system itself can present toxicological concerns, with some derivatives being investigated for mutagenic and carcinogenic properties.[7] The presence of a chlorine atom enhances reactivity and potential for biological interaction, while the aldehyde functional group is a well-known irritant and potential sensitizer. Therefore, all handling procedures must be based on the assumption that this compound is, at minimum, a potent irritant to all routes of exposure.

Inferred Hazard Profile Summary:

Hazard Statement GHS Classification Rationale & Implication
H315: Causes skin irritation Skin Irritation, Category 2 Direct contact can cause redness, itching, or inflammation. Requires robust skin protection.
H319: Causes serious eye irritation Eye Irritation, Category 2 Contact with eyes can lead to significant, potentially lasting damage. Mandates stringent eye protection.

| H335: May cause respiratory irritation | STOT Single Exposure, Cat. 3 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. Requires handling in ventilated enclosures. |

This table is synthesized from SDS data for closely related analogs like 2-Chloroquinoline-3-carbaldehyde and other quinoline carboxaldehydes.[2][4][6]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is a dynamic risk mitigation strategy tailored to the specific experimental procedure. The following recommendations constitute the minimum required protection.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, proper engineering controls must be in place.

  • Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[8]

  • Safety Infrastructure: Ensure immediate access to a safety shower and an eyewash station.[4][9] Their location should be verified before work begins.

Personal Protective Equipment Ensemble
PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.[8][10]The inner glove protects against contamination during doffing. The outer glove is the primary barrier. Nitrile offers good resistance to a range of chemicals, but always check for breakthrough times if prolonged contact is expected.[11][12] Discard outer gloves immediately if contamination is suspected.
Eye & Face Protection ANSI-approved safety goggles with side shields.[8] A full-face shield is required over goggles when there is a significant splash hazard.[12]Goggles provide a seal against dust and splashes, protecting from serious eye irritation.[6] A face shield protects the entire face from splashes during bulk transfers or solution preparations.
Body Protection Impermeable lab coat or gown with long sleeves and tight-fitting cuffs.[8]This prevents incidental skin contact. The cuffs should be tucked under the outer pair of gloves to create a seal. For large-scale operations, a chemically resistant apron or suit may be necessary.[12][13]
Respiratory Protection NIOSH-approved respirator (e.g., N95) for weighing or when aerosolization is possible.[8] For spill cleanup, a full-face respirator with appropriate chemical cartridges is required.[10]While the fume hood is the primary control, a respirator provides an essential secondary defense against inhaling fine particles, which can cause respiratory irritation.[2][5] Surgical masks provide no protection.[10]

Operational Plan: From Receipt to Disposal

Adherence to a step-by-step protocol minimizes exposure at every stage of the workflow.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Low-Exposure Tasks cluster_handling Active Handling (in Fume Hood) cluster_cleanup Non-Routine & Emergency Tasks Receiving Receiving & Storing (Sealed Container) BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves Receiving->BasePPE Planning Experimental Planning (No Direct Contact) Planning->BasePPE Weighing Weighing Solid AerosolPPE Aerosol Hazard PPE: - All Standard PPE - N95 Respirator Weighing->AerosolPPE Dust Hazard Solubilizing Preparing Solutions Solubilizing->AerosolPPE Risk of Splash Reaction Reaction Workup & Transfers Spill Spill Cleanup SpillPPE Emergency/Spill PPE: - All Standard PPE - Full-Face Respirator - Chemical-Resistant  Boot Covers & Apron Spill->SpillPPE Waste Waste Disposal HandlingPPE Standard Handling PPE: - Fume Hood Use - Double Nitrile Gloves - Safety Goggles - Impermeable Gown Waste->HandlingPPE BasePPE->HandlingPPE Begin Active Handling HandlingPPE->Solubilizing HandlingPPE->Reaction

Caption: PPE selection logic based on experimental task.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Preparation: Before the chemical arrives, designate a storage location in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][6]

  • Unpacking: Don a lab coat, safety glasses, and nitrile gloves. Inspect the external packaging for any damage. Open the package inside a fume hood.

  • Inspection: Check the primary container for leaks or cracks. Verify the label.

  • Storage: Place the sealed container in its designated storage location. Store locked up.[2][3]

2. Weighing and Solution Preparation (Inside a Fume Hood):

  • Don PPE: Put on all required handling PPE: impermeable gown, double nitrile gloves, and safety goggles. Add an N95 respirator due to the risk of inhaling dust.[8]

  • Prepare Area: Place a weigh boat or paper on the analytical balance. Use anti-static equipment if necessary.

  • Aliquot Solid: Carefully transfer the required amount of solid using a clean spatula. Avoid creating dust clouds. Close the primary container immediately.

  • Dissolution: Place the weigh boat with the compound into the destination flask. Add solvent slowly to avoid splashing.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., disposable spatula) into a designated solid hazardous waste container.

3. Spill Response and Decontamination:

  • Evacuate: Alert personnel and secure the area. Restrict access.

  • Don PPE: Before cleaning, don the full spill cleanup PPE, including a full-face respirator, impermeable gown, double nitrile gloves, and shoe covers.[8]

  • Containment: For solid spills, gently cover the material with damp paper towels to prevent dust from becoming airborne.[8]

  • Cleanup: Carefully collect the material using a scoop or dustpan and place it into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials are to be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste streams containing this compound must be treated as hazardous.

  • Contaminated PPE: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Unused Chemical: Excess or expired solid material should never be disposed of in regular trash or down the drain.[8] It must be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Liquid Waste: Solutions containing the compound should be collected in a properly labeled, sealed hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-ethyl-quinoline-3-carbaldehyde
Reactant of Route 2
2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.